3-Bromo-5-isopropyl-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDCHCHGUKABLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound 3-Bromo-5-isopropyl-1,2,4-oxadiazole. Due to the limited availability of direct literature for this specific molecule, the methodologies and data presented herein are based on established chemical principles and analogous transformations of similar heterocyclic compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and related 1,2,4-oxadiazole derivatives.
Introduction
The 1,2,4-oxadiazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, acting as bioisosteres for ester and amide functionalities, which contributes to their favorable pharmacokinetic properties. The introduction of a bromine atom at the 3-position and an isopropyl group at the 5-position of the 1,2,4-oxadiazole ring is anticipated to modulate the compound's lipophilicity, metabolic stability, and biological target interactions, making it a valuable building block for the development of novel therapeutic agents.
This guide outlines a robust two-step synthetic pathway commencing with the formation of the key intermediate, 5-isopropyl-1,2,4-oxadiazol-3-amine, followed by a Sandmeyer-type bromination to yield the target compound. Furthermore, a comprehensive characterization workflow is detailed, providing predicted spectroscopic data to aid in the identification and purity assessment of the synthesized molecule.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process, as illustrated in the diagram below. The initial step involves the cyclization of isobutyramidoxime with cyanogen bromide to form the 3-amino-1,2,4-oxadiazole precursor. The subsequent step is the diazotization of the amino group followed by a Sandmeyer-type bromination.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are predictive and based on general procedures for the synthesis of analogous compounds. Researchers should perform small-scale trials to optimize reaction conditions.
Synthesis of 5-isopropyl-1,2,4-oxadiazol-3-amine
This procedure details the cyclization of isobutyramidoxime with cyanogen bromide.
Materials:
-
Isobutyramidoxime
-
Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyramidoxime (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in ethanol to the cooled reaction mixture.
-
After the addition is complete, add potassium carbonate (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-isopropyl-1,2,4-oxadiazol-3-amine.
Synthesis of this compound
This procedure describes the Sandmeyer-type bromination of the amino-oxadiazole precursor.
Materials:
-
5-isopropyl-1,2,4-oxadiazol-3-amine
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite (t-BuONO)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of copper(II) bromide (1.5 eq) in anhydrous acetonitrile in a round-bottom flask, add 5-isopropyl-1,2,4-oxadiazol-3-amine (1.0 eq).
-
Heat the mixture to 65 °C.
-
Slowly add tert-butyl nitrite (1.5 eq) dropwise to the reaction mixture over a period of 30 minutes.
-
Stir the reaction mixture at 65 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Characterization Data (Predicted)
The following tables summarize the predicted physicochemical and spectroscopic data for this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₇BrN₂O |
| Molecular Weight | 191.03 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | Not available (likely high due to polarity and molecular weight) |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone) |
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.2 - 3.4 | Septet (sp) | 1H | -CH(CH₃)₂ |
| ~ 1.4 | Doublet (d) | 6H | -CH(CH₃)₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 178 - 182 | C5 (Oxadiazole ring) |
| ~ 155 - 159 | C3 (Oxadiazole ring) |
| ~ 28 - 32 | -C H(CH₃)₂ |
| ~ 20 - 23 | -CH(C H₃)₂ |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 192 | ~98 | [M+H]⁺ (with ⁸¹Br) |
| 190 | 100 | [M+H]⁺ (with ⁷⁹Br) |
| 149/147 | Variable | [M - C₃H₅]⁺ |
| 111/109 | Variable | [M - C₃H₆N₂]⁺ |
Table 5: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2970 - 2870 | Medium-Strong | C-H stretching (isopropyl) |
| ~ 1630 - 1650 | Medium-Strong | C=N stretching (oxadiazole ring) |
| ~ 1470 | Medium | C-H bending (isopropyl) |
| ~ 1250 - 1300 | Strong | C-O-C stretching (oxadiazole ring) |
| ~ 1050 - 1150 | Strong | N-O stretching (oxadiazole ring) |
| ~ 600 - 700 | Medium-Strong | C-Br stretching |
Characterization Workflow
A systematic workflow is essential for the unambiguous identification and purity assessment of the final compound.
Caption: Workflow for the purification and characterization of the target compound.
This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. It is imperative that all experimental work is conducted with strict adherence to laboratory safety protocols, particularly when handling hazardous reagents such as cyanogen bromide. The provided data and methodologies are intended to accelerate research and development efforts in the promising field of oxadiazole chemistry.
Physicochemical Properties of 3-Bromo-5-isopropyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 3-Bromo-5-isopropyl-1,2,4-oxadiazole. Due to the limited availability of direct experimental data for this specific molecule, this document also outlines established experimental protocols for the synthesis, characterization, and biological evaluation of analogous 1,2,4-oxadiazole derivatives. This information is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents incorporating the 1,2,4-oxadiazole scaffold.
Introduction
The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its bioisosteric relationship with amide and ester functionalities. This structural feature allows 1,2,4-oxadiazole derivatives to engage in hydrogen bonding interactions with biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a bromine atom and an isopropyl group at the 3 and 5 positions, respectively, is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on the specific properties and potential evaluation pathways for this compound.
Physicochemical Properties
A summary of the available and predicted physicochemical data for this compound is presented in Table 1. It is important to note that while some properties are sourced from chemical databases, experimental values for melting point, boiling point, and solubility are not currently available in the public domain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-bromo-5-propan-2-yl-1,2,4-oxadiazole | PubChem[1] |
| CAS Number | 121562-07-0 | BLDpharm |
| Molecular Formula | C₅H₇BrN₂O | PubChem[1] |
| Molecular Weight | 191.03 g/mol | ChemScene |
| Monoisotopic Mass | 189.97418 Da | PubChem[1] |
| Predicted XlogP | 2.3 | PubChem[1] |
| Physical State | Not definitively available; a related isomer (5-bromo-3-isopropyl-1,2,4-oxadiazole) is described as a liquid. | |
| Melting Point | No experimental data available. | |
| Boiling Point | No experimental data available. | |
| Solubility | No experimental data available. A general protocol for solubility determination is provided in Section 3.2. |
Experimental Protocols
The following sections detail generalized experimental methodologies that can be adapted for the synthesis, characterization, and evaluation of this compound, based on established procedures for similar compounds.
Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles
A common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its ester derivative.[2][3] A one-pot synthesis approach offers advantages in terms of simplicity and yield.[2][3]
Proposed Synthesis of this compound:
This synthesis would likely proceed via the reaction of isobutyramide oxime with a suitable bromo-functionalized carboxylic acid derivative or a related activated species. A plausible synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology:
-
Amidoxime Formation (if not commercially available): Isobutyronitrile would be reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate in a suitable solvent like ethanol.
-
Coupling and Cyclization:
-
To a solution of isobutyramide oxime in an appropriate solvent (e.g., DMF or CH₂Cl₂), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI) and a bromo-substituted carboxylic acid (e.g., bromoacetic acid) are added.
-
A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically included.
-
The reaction mixture is stirred at room temperature or heated to facilitate the cyclodehydration to the 1,2,4-oxadiazole ring.
-
The product is then isolated and purified using standard techniques such as extraction and column chromatography.
-
Physicochemical Characterization
The physical state (solid or liquid) at room temperature would be determined by visual inspection. If the compound is a solid, the melting point can be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.
A general protocol for determining the solubility of a novel compound involves a hierarchical testing approach.
Caption: Hierarchical workflow for solubility testing.
Detailed Methodology:
-
A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a known volume of the test solvent (e.g., 1 mL) in a vial.
-
The mixture is vortexed vigorously for 1-2 minutes.
-
If the compound does not dissolve, the mixture is sonicated for up to 5 minutes.
-
If the compound remains undissolved, the mixture can be gently warmed to 37°C.
-
Solubility is determined by visual inspection for the absence of solid particles.
-
This procedure is repeated with a range of solvents of varying polarity, such as water, ethanol, methanol, dichloromethane, and hexane.
Structural Characterization
The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be used to confirm the presence of the isopropyl group (a doublet and a septet) and to determine the overall proton environment.
-
¹³C NMR spectroscopy would provide information on the number and types of carbon atoms, including the characteristic signals for the oxadiazole ring carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The presence of a bromine atom would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).
Biological Activity Evaluation
While no specific biological data exists for this compound, the 1,2,4-oxadiazole scaffold is known to exhibit a range of biological activities. A primary screening workflow to assess the potential cytotoxic effects of this compound is outlined below.
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Detailed Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound are then added to the wells containing the cells. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While direct experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a framework for its synthesis, characterization, and preliminary biological evaluation based on established methodologies for analogous 1,2,4-oxadiazole derivatives. The information and protocols presented herein are intended to facilitate future research and development efforts involving this promising chemical entity.
References
Technical Guide: Spectroscopic Characterization of 3-Bromo-5-isopropyl-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Predicted Mass Spectrometry Data
While experimental mass spectra are not available, predicted data for 3-Bromo-5-isopropyl-1,2,4-oxadiazole can be found. The predicted collision cross-section values provide an estimation of the ion's size and shape in the gas phase.[1]
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 190.98146 | 130.4 |
| [M+Na]⁺ | 212.96340 | 143.5 |
| [M-H]⁻ | 188.96690 | 135.3 |
| [M+NH₄]⁺ | 208.00800 | 151.9 |
| [M+K]⁺ | 228.93734 | 135.4 |
| [M+H-H₂O]⁺ | 172.97144 | 130.2 |
| [M+HCOO]⁻ | 234.97238 | 150.5 |
| [M+CH₃COO]⁻ | 248.98803 | 179.5 |
| [M+Na-2H]⁻ | 210.94885 | 138.3 |
| [M]⁺ | 189.97363 | 150.9 |
| [M]⁻ | 189.97473 | 150.9 |
Experimental Protocols
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through various methods. A common approach involves the acylation of amidoximes followed by cyclization. Another efficient, one-pot synthesis involves the reaction of amidoximes with carboxylic acid esters in a superbase medium.[2]
Example Protocol (One-Pot Synthesis): [2]
-
To a solution of the appropriate amidoxime (1 mmol) in DMSO (2 mL), add NaOH powder (2 mmol).
-
Stir the resulting mixture at room temperature for 10-15 minutes.
-
Add the corresponding carboxylic acid ester (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the appropriate time (typically 4-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water (10 mL).
-
If a precipitate forms, collect it by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
-
If the product is soluble, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Spectroscopic Analysis
The following are general procedures for obtaining spectroscopic data for a small organic molecule like this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Spectroscopy:
-
Prepare a more concentrated sample by dissolving 50-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[3]
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.[4]
-
Due to the low natural abundance of ¹³C and its weaker magnetic moment, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[4]
-
2.2.2. Infrared (IR) Spectroscopy
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum. The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the chemical bonds in the molecule.
2.2.3. Mass Spectrometry (MS)
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).[5]
-
Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI).[6]
-
The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
- 1. PubChemLite - this compound (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
Starting materials for the synthesis of 3-Bromo-5-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the starting materials and synthetic methodology for the preparation of 3-Bromo-5-isopropyl-1,2,4-oxadiazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of an amidoxime intermediate, followed by cyclization to yield the target oxadiazole.
Core Synthetic Pathway
The synthesis of this compound proceeds via a well-established route for 1,2,4-oxadiazole ring formation. The key steps involve:
-
Formation of N'-hydroxyisobutyrimidamide: The synthesis begins with the reaction of isobutyronitrile with hydroxylamine to form the crucial intermediate, N'-hydroxyisobutyrimidamide (also known as isobutyramide oxime).
-
Cyclization to this compound: The amidoxime intermediate is then reacted with cyanogen bromide, which serves as both the carbon and bromine source for the oxadiazole ring, leading to the final product.
Figure 1: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Isobutyronitrile | C₄H₇N | 69.11 | Starting material for the amidoxime intermediate. |
| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | Source of hydroxylamine for amidoxime formation. |
| N'-hydroxyisobutyrimidamide | C₄H₁₀N₂O | 102.14 | Key intermediate in the synthesis. |
| Cyanogen Bromide | CBrN | 105.92 | Reagent for cyclization and bromination. |
| This compound | C₅H₇BrN₂O | 191.03 | Final product. |
Experimental Protocols
Step 1: Synthesis of N'-hydroxyisobutyrimidamide
This procedure outlines the synthesis of the amidoxime intermediate from isobutyronitrile and hydroxylamine.
Materials:
-
Isobutyronitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
-
A solution of hydroxylamine hydrochloride (1.1 equivalents) in water is prepared.
-
To this solution, sodium carbonate (0.6 equivalents) is added, and the mixture is stirred until the salt dissolves.
-
Isobutyronitrile (1 equivalent) is added to the aqueous solution.
-
Ethanol is added as a co-solvent to facilitate the reaction.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The ethanol is removed under reduced pressure.
-
The resulting aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude N'-hydroxyisobutyrimidamide.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the pure amidoxime.
Step 2: Synthesis of this compound
This protocol describes the cyclization of N'-hydroxyisobutyrimidamide with cyanogen bromide to yield the final product.
Materials:
-
N'-hydroxyisobutyrimidamide
-
Cyanogen bromide
-
Sodium bicarbonate
-
A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Water
Procedure:
-
N'-hydroxyisobutyrimidamide (1 equivalent) is dissolved in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
A solution of cyanogen bromide (1.1 equivalents) in the same solvent is added dropwise to the cooled solution of the amidoxime.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, the mixture is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and to react with excess cyanogen bromide.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow for the synthesis.
IUPAC name and CAS number for 3-Bromo-5-isopropyl-1,2,4-oxadiazole
IUPAC Name: 3-bromo-5-propan-2-yl-1,2,4-oxadiazole
CAS Number: 121562-07-0
Executive Summary
This document aims to provide a comprehensive technical overview of 3-Bromo-5-isopropyl-1,2,4-oxadiazole. However, a thorough search of scientific literature and chemical databases reveals a significant lack of specific technical data for this particular compound. While the general class of 1,2,4-oxadiazoles is a subject of research in medicinal chemistry, information regarding the synthesis, experimental protocols, biological activity, and mechanism of action for this compound is not publicly available.
This guide will, therefore, provide a general context for 1,2,4-oxadiazole derivatives based on available literature, but it must be emphasized that the following information is not specific to this compound.
General Overview of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of interest to medicinal chemists due to its presence in various biologically active compounds. Derivatives of 1,2,4-oxadiazole have been investigated for a range of pharmacological activities.
Data Presentation
A search for quantitative data, such as physicochemical properties, pharmacokinetic profiles, or in vitro/in vivo efficacy data for this compound, did not yield any specific results.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, characterization, or biological evaluation of this compound are not described in the currently accessible scientific literature. General synthetic methods for 1,2,4-oxadiazoles often involve the cyclization of N-acylamidoximes, but the specific conditions for the synthesis of the title compound are not documented.
Signaling Pathways and Logical Relationships
There is no information available regarding the signaling pathways modulated by or the logical relationships of this compound with any biological targets. Therefore, no diagrams can be generated.
Conclusion
At the time of this report, there is a notable absence of in-depth technical information for this compound in the public domain. While the 1,2,4-oxadiazole core is a recognized pharmacophore, the specific properties and biological activities of this particular substituted derivative remain uncharacterized in the available scientific literature. Further research would be required to elucidate its chemical, physical, and biological characteristics. Researchers and drug development professionals interested in this compound would need to undertake de novo synthesis and a full suite of characterization and biological screening experiments.
Stability and Storage of 3-Bromo-5-isopropyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the compound 3-Bromo-5-isopropyl-1,2,4-oxadiazole. Due to the limited availability of specific stability data for this compound, this guide incorporates information from studies on structurally related 1,2,4-oxadiazole derivatives to infer potential stability characteristics and degradation pathways.
Core Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₇BrN₂O |
| Molecular Weight | 191.03 g/mol |
| CAS Number | 1240527-77-3 |
Recommended Storage Conditions
Based on information for structurally similar compounds, the following storage conditions are recommended to ensure the stability of this compound:
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. Storage at refrigerated temperatures is a common practice for many heterocyclic compounds to ensure long-term stability.[1] |
| Light | Store in a light-resistant container. | To prevent photolytic degradation. Many organic molecules, particularly those with heteroatoms and unsaturated bonds, are light-sensitive. |
| Moisture | Store in a tightly sealed container in a dry place. | The 1,2,4-oxadiazole ring can be susceptible to hydrolysis, especially under non-neutral pH conditions. The presence of water can facilitate ring-opening degradation.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. | To prevent oxidative degradation. While specific data is unavailable for this compound, this is a general best practice for long-term storage of research chemicals. |
Stability Profile and Potential Degradation Pathways
A key study on the stability of a 1,2,4-oxadiazole derivative, BMS-708163, revealed that the oxadiazole ring is susceptible to pH-dependent degradation. The compound exhibited maximum stability in a pH range of 3-5.[2] At both lower and higher pH, the rate of degradation increased due to ring opening.[2]
Proposed Degradation Mechanisms:
-
Acid-Catalyzed Hydrolysis: At low pH, the N-4 atom of the 1,2,4-oxadiazole ring can be protonated. This is followed by a nucleophilic attack of water on the activated methine carbon, leading to the opening of the oxadiazole ring.[2]
-
Base-Catalyzed Hydrolysis: At high pH, a nucleophilic attack occurs on the methine carbon, generating an anion on the N-4 atom. Subsequent proton capture from a proton donor, such as water, facilitates the ring-opening to form degradation products.[2]
The presence of the bromo- and isopropyl- substituents on the 1,2,4-oxadiazole ring will influence the electron density and steric accessibility of the ring, which may affect the rate of degradation compared to other derivatives. However, the fundamental susceptibility to pH-dependent hydrolysis is likely to be a core stability concern.
For a related compound, 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole, it is noted that the bromomethyl group is a reactive functional group susceptible to degradation under nucleophilic or basic conditions and at elevated temperatures.[3] While this compound does not have a bromomethyl group, this highlights the general reactivity of halogenated alkyl groups that can be present in similar structures.
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols for assessing the stability of a compound like this compound, based on common industry practices and published methodologies for similar compounds.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3. Analysis:
-
Analyze the stressed samples at various time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
The method should be capable of separating the parent compound from all significant degradation products.
-
Characterize the major degradation products using techniques like LC-MS and NMR.
Long-Term Stability Studies
Long-term stability studies are performed under recommended storage conditions to determine the shelf-life of the compound.
1. Protocol:
-
Store multiple batches of this compound in the proposed long-term storage containers at the recommended conditions (e.g., 2-8°C).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples for analysis.
2. Analysis:
-
Test the samples for appearance, purity (by HPLC), and the presence of any degradation products.
-
The data is used to establish a re-test period or shelf-life for the compound.
Visualizations
Logical Workflow for Stability Assessment
Caption: A logical workflow for the comprehensive stability assessment of a chemical compound.
Representative Signaling Pathway for 1,2,4-Oxadiazole Derivatives
While a specific signaling pathway for this compound is not defined, many 1,2,4-oxadiazole derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a 1,2,4-oxadiazole derivative acts as an inhibitor of a key protein kinase involved in a cancer-related pathway.
Caption: A representative signaling pathway illustrating the potential inhibitory action of a 1,2,4-oxadiazole derivative.
References
Crystal Structure of 3-Bromo-5-isopropyl-1,2,4-oxadiazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document aims to provide a comprehensive technical guide on the crystal structure of 3-Bromo-5-isopropyl-1,2,4-oxadiazole. However, a thorough search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield any specific experimental data on the single-crystal X-ray diffraction of this compound. The crystal structure for this compound has not been experimentally determined and reported.
This guide will, therefore, provide available physicochemical data for the target compound, general synthetic and purification methodologies for related 1,2,4-oxadiazoles, and a logical workflow for determining its crystal structure. This information is intended to support researchers in future studies of this and related compounds.
Physicochemical Properties
While the crystal structure is undetermined, various physicochemical properties of this compound have been computed and are available in public databases. These properties are crucial for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₂O | PubChem[1] |
| Molecular Weight | 191.03 g/mol | ChemScene[2] |
| Monoisotopic Mass | 189.97418 Da | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | ChemScene[2] |
| Predicted logP | 1.9555 | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
General Experimental Protocols
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the literature.[3][4] The general approach involves the cyclization of an O-acyl amidoxime intermediate. The following protocols are generalized procedures that could be adapted for the synthesis and crystallization of this compound.
Synthesis of 1,2,4-Oxadiazoles
A common synthetic route involves the reaction of an amidoxime with an acylating agent, followed by cyclodehydration.[4]
Workflow for Synthesis:
References
A Comprehensive Review of 5-Isopropyl-1,2,4-Oxadiazole Derivatives: Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its significant contribution to the development of novel therapeutic agents. Among its various substituted forms, 5-isopropyl-1,2,4-oxadiazole derivatives have emerged as a class of compounds with diverse and promising biological activities. This in-depth technical guide provides a comprehensive literature review of these derivatives, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. Furthermore, this guide illustrates key experimental workflows and hypothetical signaling pathways to provide a deeper understanding of their potential mechanisms of action.
Synthesis of 5-Isopropyl-1,2,4-Oxadiazole Derivatives
The synthesis of 5-isopropyl-1,2,4-oxadiazole derivatives typically involves the cyclization of an O-acyl amidoxime, which is formed from the reaction of an amidoxime with a carboxylic acid derivative. A common and efficient method for the preparation of 3-acyl-5-alkyl-1,2,4-oxadiazoles, including the 5-isopropyl variant, involves the reaction of a nitrile with acetone or acetophenone in the presence of iron(III) nitrate. This method provides a direct route to compounds such as 3-acetyl-5-isopropyl-1,2,4-oxadiazole and 3-benzoyl-5-isopropyl-1,2,4-oxadiazole.
A general synthetic pathway is outlined below:
Figure 1: General synthetic scheme for 3-substituted-5-isopropyl-1,2,4-oxadiazoles.
Biological Activities and Quantitative Data
While extensive research has been conducted on the broader 1,2,4-oxadiazole class, specific quantitative data for a wide range of 5-isopropyl derivatives remains somewhat limited in publicly available literature. However, existing studies and structure-activity relationship (SAR) analyses of 5-alkyl-1,2,4-oxadiazoles suggest that the isopropyl group can be a favorable substituent for various biological activities due to its moderate size and lipophilicity. These activities span across several therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.
Anticancer Activity
Several studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents.[1][2] The cytotoxic effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. While specific IC50 values for a broad panel of 5-isopropyl derivatives are not extensively documented, the general trend in SAR studies of 5-alkyl-1,2,4-oxadiazoles suggests that small to medium-sized alkyl groups at the 5-position can contribute to potent anticancer activity.[3]
Table 1: Hypothetical Anticancer Activity of 5-Isopropyl-1,2,4-Oxadiazole Derivatives (Extrapolated from SAR Studies)
| Compound ID | 3-Substituent | Cancer Cell Line | IC50 (µM) (Predicted) |
| IPO-1 | Phenyl | MCF-7 (Breast) | < 10 |
| IPO-2 | 4-Chlorophenyl | A549 (Lung) | < 10 |
| IPO-3 | 3,4-Dimethoxyphenyl | HCT116 (Colon) | < 15 |
| IPO-4 | Pyridin-4-yl | PC-3 (Prostate) | < 15 |
Note: The data in this table is hypothetical and extrapolated from general SAR trends of 5-alkyl-1,2,4-oxadiazoles. Further experimental validation is required.
Antimicrobial Activity
The 1,2,4-oxadiazole nucleus is a component of various antimicrobial agents.[4] The mechanism of action is often associated with the inhibition of essential bacterial enzymes. For 5-isopropyl-1,2,4-oxadiazole derivatives, the isopropyl group may enhance membrane permeability and interaction with hydrophobic pockets of target enzymes.
Table 2: Hypothetical Antimicrobial Activity of 5-Isopropyl-1,2,4-Oxadiazole Derivatives (Extrapolated from SAR Studies)
| Compound ID | 3-Substituent | Bacterial Strain | MIC (µg/mL) (Predicted) |
| IPO-5 | Thiophen-2-yl | Staphylococcus aureus | < 32 |
| IPO-6 | 4-Nitrophenyl | Escherichia coli | < 64 |
| IPO-7 | Furan-2-yl | Pseudomonas aeruginosa | < 64 |
| IPO-8 | Naphthyl | Bacillus subtilis | < 32 |
Note: The data in this table is hypothetical and based on general SAR observations for 5-alkyl-1,2,4-oxadiazoles. Specific experimental data is needed for confirmation.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. The following are representative protocols for the synthesis of a 5-isopropyl-1,2,4-oxadiazole derivative and a common biological assay.
Synthesis of 3-Benzoyl-5-isopropyl-1,2,4-oxadiazole
A method for producing 3-benzoyl-5-isopropyl-1,2,4-oxadiazole has been described in the patent literature.[3] This procedure involves the reaction of isobutyronitrile with acetophenone in the presence of iron(III) nitrate.
Materials:
-
Isobutyronitrile
-
Acetophenone
-
Iron(III) nitrate nonahydrate
-
Organic solvent (e.g., 1,2-dichloroethane)
Procedure:
-
A mixture of isobutyronitrile, acetophenone, and iron(III) nitrate nonahydrate in a suitable organic solvent is prepared.
-
The reaction mixture is heated under reflux for a specified period (e.g., 24 hours).
-
After cooling to room temperature, the reaction is quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 3-benzoyl-5-isopropyl-1,2,4-oxadiazole.
Characterization Data (as reported in US7576220B2):
-
Appearance: Light yellow oil
-
IR (NaCl): 1711, 1677, 1569 cm⁻¹
-
¹H-NMR (CDCl₃): δ = 8.27-8.30 (m, 2H), 7.46-7.61 (m, 3H), 3.34-3.41 (m, 1H), 1.50 (d, J=6.83 Hz, 6H)
-
¹³C-NMR (CDCl₃): δ = 183.1, 171.1, 165.5, 135.2, 134.5, 130.6, 128.7, 27.6, 20.1
-
HRMS: m/z [M]⁺ calculated for C₁₂H₁₂N₂O₂: 216.0899; found: 216.0892
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Figure 2: Workflow for determining anticancer activity using the MTT assay.
Signaling Pathways
While specific signaling pathways modulated by 5-isopropyl-1,2,4-oxadiazole derivatives are not yet extensively elucidated, based on the activities of the broader oxadiazole class, it is plausible that they interact with key cellular signaling cascades implicated in cancer and inflammation. One such pathway is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth.
Figure 3: Hypothetical inhibition of the PI3K/Akt signaling pathway by a 5-isopropyl-1,2,4-oxadiazole derivative.
Future Perspectives
The 5-isopropyl-1,2,4-oxadiazole scaffold holds considerable promise for the development of new therapeutic agents. Future research should focus on the synthesis of a broader range of derivatives and their systematic evaluation against various biological targets. Comprehensive SAR studies will be crucial to identify lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways and molecular targets through which these compounds exert their effects. The continued exploration of this chemical space is likely to yield novel drug candidates for a variety of diseases.
References
Reactivity of the C-Br Bond in 3-Bromo-1,2,4-Oxadiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, valued for its role as a bioisostere for esters and amides. The introduction of a bromine atom at the 3-position of this heterocycle opens up a versatile gateway for a multitude of chemical transformations, allowing for the synthesis of diverse compound libraries crucial for drug discovery and development. This technical guide provides an in-depth exploration of the reactivity of the carbon-bromine (C-Br) bond in 3-bromo-1,2,4-oxadiazoles, focusing on key synthetic methodologies, experimental protocols, and quantitative data.
Core Reactivity Pathways
The C-Br bond in 3-bromo-1,2,4-oxadiazoles is amenable to a variety of transformations, primarily centered around palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange. These reactions leverage the electrophilic nature of the carbon at the 3-position and the ability of bromine to act as a leaving group.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 3-bromo-1,2,4-oxadiazoles, these reactions provide a reliable avenue for introducing a wide array of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 3-position of the oxadiazole and a variety of organoboron compounds. This reaction is widely used due to its mild conditions and the commercial availability of a vast number of boronic acids and their derivatives.[1] The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product.[2]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 18 | 75[3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 120 (Microwave) | 0.33 | High (Specific yield not reported)[3] |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ | DME | 90 | 18 | 75[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3][4]
-
To a reaction vessel, add the 3-bromo-1,2,4-oxadiazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane, DME) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between the 3-position of the oxadiazole and a terminal alkyne.[5][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine.[7] The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with a copper acetylide intermediate.[8]
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | Reflux | 70-90 (Estimated) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NEt | DMF | 80 | 70-90 (Estimated) |
Experimental Protocol: General Procedure for Sonogashira Coupling [9]
-
To a reaction vessel, add the 3-bromo-1,2,4-oxadiazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or i-Pr₂NEt, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) and heat the reaction mixture.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with amines.[4][10] This reaction is catalyzed by a palladium complex and requires a base to facilitate the deprotonation of the amine.[3][11] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 70-95 (Estimated) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 110 | 60-90 (Estimated) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [11]
-
To a reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., Xantphos or BINAP), and the base (e.g., Cs₂CO₃ or NaOtBu).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add the 3-bromo-1,2,4-oxadiazole (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Heat the reaction mixture to the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[12] This method is known for its tolerance of a wide range of functional groups. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[13]
Quantitative Data for Stille Coupling
| Entry | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 70-90 (Estimated) |
| 2 | 2-Thienyltributyltin | PdCl₂(PPh₃)₂ (5) | - | DMF | 100 | 65-85 (Estimated) |
Experimental Protocol: General Procedure for Stille Coupling
-
In a reaction vessel, combine the 3-bromo-1,2,4-oxadiazole (1.0 equiv.), the organostannane (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., toluene or DMF).
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of KF.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. kbfi.ee [kbfi.ee]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uwindsor.ca [uwindsor.ca]
The Versatility of the 1,2,4-Oxadiazole Scaffold: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for amide and ester groups, have led to the development of a diverse array of substituted derivatives with a wide spectrum of biological activities.[1][2][3][4] This technical guide provides an in-depth overview of the significant pharmacological potential of substituted 1,2,4-oxadiazoles, focusing on their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral activities. Detailed experimental methodologies and signaling pathways are presented to facilitate further research and drug development endeavors.
Anticancer Activity: A Multi-pronged Approach to Combat Malignancy
Substituted 1,2,4-oxadiazoles have demonstrated considerable promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][5][6] Their mechanisms of action are varied and include the induction of apoptosis, inhibition of key enzymes, and disruption of cellular signaling pathways crucial for tumor growth and survival.
A notable mechanism of action for some 1,2,4-oxadiazole derivatives is the induction of apoptosis. For instance, certain compounds have been shown to increase the expression of the tumor suppressor protein p53 and activate caspase-3, a key executioner enzyme in the apoptotic cascade, in breast cancer cells (MCF-7).[2]
Furthermore, 1,2,4-oxadiazole-sulfonamide derivatives have been identified as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many solid tumors and associated with tumor progression and metastasis.[7][8]
Quantitative Data on Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole fused derivatives (e.g., 18a-c) | MCF-7, A549, MDA-MB-231 | IC50 | Sub-micromolar | [2] |
| 1,2,4-Oxadiazole linked with 1,2,4-thiadiazole-pyrimidines (Compound 5) | MCF-7 | IC50 | 0.22 ± 0.078 µM | [6] |
| A-549 | IC50 | 0.11 ± 0.051 µM | [6] | |
| Colo-205 | IC50 | 0.93 ± 0.043 µM | [6] | |
| A2780 | IC50 | 0.34 ± 0.056 µM | [6] | |
| 1,2,4-Oxadiazole functionalized quinoline derivatives (Compound 2) | MCF-7 | IC50 | 0.11 ± 0.04 µM | [6] |
| A549 | IC50 | 0.23 ± 0.011 µM | [6] | |
| DU-145 | IC50 | 0.92 ± 0.087 µM | [6] | |
| MDA MB-231 | IC50 | 0.43 ± 0.081 µM | [6] | |
| 1,2,4-Oxadiazole-sulfonamide derivatives (Compound 3) | HCT-116 | IC50 | 6.0 ± 3 µM | [6] |
| 1,2,4-Oxadiazole linked Imidazopyridines (Compound 1) | MCF-7 | IC50 | 0.68 ± 0.03 µM | [6] |
| A-549 | IC50 | 1.56 ± 0.061 µM | [6] | |
| A375 | IC50 | 0.79 ± 0.033 µM | [6] | |
| 1,2,4-Oxadiazole linked 5-fluorouracil (Compound 7a) | MCF-7 | IC50 | 0.76 ± 0.044 µM | [9] |
| A549 | IC50 | 0.18 ± 0.019 µM | [9] | |
| DU145 | IC50 | 1.13 ± 0.55 µM | [9] | |
| MDA MB-231 | IC50 | 0.93 ± 0.013 µM | [9] | |
| 1,2,4-Oxadiazole-1,2,3-triazole-pyrazole derivative (Compound 69) | PC3 | IC50 | 0.01 ± 0.008 µM | [10] |
| A549 | IC50 | 0.45 ± 0.023 µM | [10] | |
| MCF-7 | IC50 | 0.081 ± 0.0012 µM | [10] | |
| DU-145 | IC50 | 1.77 ± 0.33 µM | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted 1,2,4-oxadiazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 1,2,4-oxadiazole scaffold has been incorporated into molecules exhibiting potent activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]
One derivative, a 3-substituted 5-amino 1,2,4-oxadiazole, demonstrated significant antimicrobial activity with low minimum inhibitory concentrations (MIC) against various pathogens.[11] For example, it showed an MIC of 0.05 µg/mL against Escherichia coli and Salmonella schottmulleri.[11] Another series of 1,2,4-oxadiazoles containing an indol-5-yl moiety displayed efficacy against drug-sensitive and resistant strains of Staphylococcus aureus, with an MIC of 4 µg/mL.[11]
Quantitative Data on Antimicrobial Activity
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 3-substituted 5-amino 1,2,4-oxadiazole (Compound 43) | Staphylococcus aureus | MIC | 0.15 | [11] |
| Salmonella schottmulleri | MIC | 0.05 | [11] | |
| Pseudomonas aeruginosa | MIC | 7.8 | [11] | |
| Proteus vulgaris | MIC | 9.4 | [11] | |
| Escherichia coli | MIC | 0.05 | [11] | |
| Candida albicans | MIC | 12.5 | [11] | |
| Trichophyton mentagrophytes | MIC | 6.3 | [11] | |
| Fusarium bulbilgenum | MIC | 12.5 | [11] | |
| Indol-5-yl substituted 1,2,4-oxadiazole (Compound 58) | S. aureus ATCC | MIC | 4 | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the 1,2,4-oxadiazole compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
Several 1,2,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[3][13][14] Their mechanism of action often involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[3][14]
One study highlighted a 1,2,4-oxadiazole analog of resveratrol that effectively inhibited the activation of NF-κB and scavenged reactive oxygen species (ROS).[14] This compound also significantly reduced the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines, demonstrating its potent anti-inflammatory potential.[14]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test 1,2,4-oxadiazole compound or a standard anti-inflammatory drug (e.g., indomethacin) to the rats, typically via oral or intraperitoneal injection.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Substituted 1,2,4-oxadiazoles have also emerged as promising candidates for the treatment of neurodegenerative diseases.[15][16][17] Their neuroprotective effects are attributed to their ability to combat oxidative stress and modulate key signaling pathways involved in neuronal survival.
One compound, in particular, demonstrated potent protection against oxidative injury in PC12 cells by inhibiting the accumulation of reactive oxygen species (ROS) and restoring the mitochondrial membrane potential.[15] Further investigation revealed that this compound activates the antioxidant defense system by promoting the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2) and increasing the expression of heme oxygenase 1 (HO-1).[15] In an in vivo model of ischemic stroke, this compound significantly reduced brain infarction and improved neurological function.[15]
Quantitative Data on Neuroprotective Activity
| Compound/Derivative | Model | Effect | Reference |
| Compound 24 (bisphenol hydroxyl-substituted 1,2,4-oxadiazole) | SNP-induced apoptosis in PC12 cells | Potent protection against oxidative injury | [15] |
| Rat model of transient focal cerebral ischemia | Significantly reduced brain infarction and improved neurological function | [15] | |
| wyc-7-20 | 3xTg mice (Alzheimer's model) | Improved cognitive impairments, reduced Aβ plaques and tau phosphorylation | [16][17] |
Experimental Protocol: Neuroprotection Assay in PC12 Cells
-
Cell Culture: Culture PC12 cells in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole derivative for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as sodium nitroprusside (SNP) or hydrogen peroxide (H2O2).
-
Cell Viability Assessment: Assess cell viability using methods like the MTT assay.
-
Mechanistic Studies: To investigate the mechanism of action, measure ROS levels using fluorescent probes (e.g., DCFH-DA), mitochondrial membrane potential using dyes (e.g., JC-1), and protein expression levels (e.g., Nrf2, HO-1) using Western blotting.
Antiviral Activity: A New Frontier
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as antiviral agents, particularly against SARS-CoV-2.[18][19] These compounds have been designed as inhibitors of the papain-like protease (PLpro), an essential enzyme for viral replication.
A series of 1,2,4-oxadiazole derivatives demonstrated potent PLpro inhibitory activity and antiviral activity against SARS-CoV-2.[18][19] Two lead compounds, 13f and 26r, exhibited IC50 values of 1.8 µM and 1.0 µM for PLpro inhibition, and EC50 values of 5.4 µM and 4.3 µM against SARS-CoV-2, respectively.[18][19] These compounds also showed good metabolic stability and plasma exposure in mice, making them promising candidates for further development.[18][19]
Quantitative Data on Antiviral Activity
| Compound/Derivative | Target | Virus | Activity Metric | Value (µM) | Reference |
| 13f | PLpro | SARS-CoV-2 | IC50 | 1.8 | [18][19] |
| SARS-CoV-2 | EC50 | 5.4 | [18][19] | ||
| 26r | PLpro | SARS-CoV-2 | IC50 | 1.0 | [18][19] |
| SARS-CoV-2 | EC50 | 4.3 | [18][19] |
Experimental Protocol: PLpro Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant PLpro enzyme and a fluorogenic substrate.
-
Compound Incubation: Incubate the PLpro enzyme with various concentrations of the 1,2,4-oxadiazole inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the enzyme.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Conclusion
The substituted 1,2,4-oxadiazole scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral effects, underscore the significant potential of this heterocyclic ring system. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of substituted 1,2,4-oxadiazoles. Future research efforts focused on structure-activity relationship (SAR) studies and lead optimization are crucial to translate these promising findings into clinically effective drugs.
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. ipbcams.ac.cn [ipbcams.ac.cn]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-5-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry, valued for its role as a bioisosteric replacement for ester and amide groups, and its presence in a wide array of biologically active compounds.[1][2][3] The synthesis of functionalized 1,2,4-oxadiazoles is therefore of great interest in the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and its application to heteroaryl halides like 3-Bromo-5-isopropyl-1,2,4-oxadiazole allows for the introduction of diverse aryl and heteroaryl substituents, paving the way for the creation of extensive compound libraries for drug discovery.[4][5]
This document provides detailed protocols and application notes for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various organoboron reagents.
Data Presentation: A Comparative Overview of Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound is contingent on the careful selection of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions that can be adapted for this specific substrate, based on established protocols for similar bromo-substituted heterocycles.[6][7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF/H₂O (10:1) | 80 | 18 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 12 |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol should be optimized for each specific substrate combination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Reaction vessel (e.g., Schlenk flask or sealed tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-isopropyl-1,2,4-oxadiazole.
Visualizations
The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Sonogashira Coupling of 3-Bromo-5-isopropyl-1,2,4-oxadiazole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling of 3-Bromo-5-isopropyl-1,2,4-oxadiazole with various terminal alkynes. This reaction is a powerful tool for the synthesis of novel 3-alkynyl-5-isopropyl-1,2,4-oxadiazole derivatives, which are of significant interest in medicinal chemistry and materials science due to the versatile properties of the 1,2,4-oxadiazole core.
Introduction
The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2] The mild reaction conditions and tolerance of a wide range of functional groups make it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[3][4]
The 1,2,4-oxadiazole moiety is a key heterocyclic scaffold found in numerous biologically active compounds. The functionalization of this ring system, particularly at the 3-position, allows for the exploration of new chemical space and the development of novel drug candidates. The Sonogashira coupling of this compound provides a direct route to introduce diverse alkynyl substituents, thereby enabling the generation of libraries of compounds for screening and lead optimization.
Reaction Scheme
The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:
Caption: General Reaction Scheme for Sonogashira Coupling.
Data Presentation
While specific quantitative data for the Sonogashira coupling of this compound is not extensively available in the public domain, the following table summarizes representative data from analogous Sonogashira couplings of other heteroaryl bromides. This data can be used as a starting point for reaction optimization.
| Entry | Aryl Bromide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85 | [5] |
| 2 | 2-Bromothiophene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 80 | 8 | 92 | [2] |
| 3 | 5-Bromo-1,3,4-oxadiazole derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 60 | 6 | 90 | Analogous to[6] |
| 4 | 3-Bromo-1,2-dione derivative | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | reflux | 2 | 83 | [5] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne. Researchers should note that optimization of reaction conditions (e.g., catalyst, base, solvent, and temperature) may be necessary for different terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Addition of Reagents: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.04-0.10 eq).
-
Solvent and Base: Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids, followed by the amine base (e.g., Et₃N or DIPEA, 2-3 eq).
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C). The reaction progress should be monitored by TLC.
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-5-isopropyl-1,2,4-oxadiazole.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs. The synthesis of 3-amino-1,2,4-oxadiazole derivatives is of significant interest for drug discovery programs. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for the synthesis of arylamines.[1]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-Bromo-5-isopropyl-1,2,4-oxadiazole with various primary and secondary amines. The methodologies described herein are based on established principles of the Buchwald-Hartwig reaction and analogous transformations reported in the scientific literature for related heteroaryl halides.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide and an amine in the presence of a base.[1] The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[3]
Catalytic Cycle of Buchwald-Hartwig Amination
A simplified catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. These data are based on analogous reactions reported for other bromo-heterocycles.
Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | p-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 12 | 75-85 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 24 | 70-80 |
| 5 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 80-90 |
Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 18 | 90-98 |
| 2 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 88-96 |
| 3 | Pyrrolidine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 12 | 85-95 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |
| 5 | Diethylamine | Pd₂(dba)₃ (2) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 24 | 65-75 |
Note: Yields are estimates based on similar reactions and will vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, Xantphos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Addition of Reactants: Add this compound to the reaction vessel. Seal the vessel and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-amino-5-isopropyl-1,2,4-oxadiazole derivative.
Experimental Workflow Diagram
A general experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Many of the solvents used are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
The bases used (e.g., NaOtBu, LHMDS) are corrosive and/or flammable and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of 3-amino-5-isopropyl-1,2,4-oxadiazole derivatives. The choice of catalyst, ligand, and base is critical to achieving high yields and should be optimized for each specific amine substrate. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of novel 1,2,4-oxadiazole-based compounds for applications in drug discovery and development.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-isopropyl-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions have become indispensable in medicinal chemistry for the synthesis of complex molecules and pharmaceutical intermediates.[1] This document provides detailed protocols for the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—to 3-bromo-5-isopropyl-1,2,4-oxadiazole, a versatile building block in drug discovery.
The 1,2,4-oxadiazole moiety is a prevalent scaffold in medicinal chemistry, and the ability to functionalize the 3-position of this compound opens up a vast chemical space for the generation of novel analogues with potential biological activity. The protocols outlined below are based on established methodologies for similar heterocyclic systems and provide a solid foundation for further optimization.[3][4]
General Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[5][6]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with a halide or triflate.[7][8]
Table 1: Summary of Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | 1-5 mol% loading is typical. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Often used with Pd(OAc)₂. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of the base is common. |
| Boron Reagent | Aryl/heteroarylboronic acid or ester | 1.1-1.5 equivalents. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A biphasic system is frequently employed. |
| Temperature | 80-110 °C | Reaction times typically range from 2-24 hours. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][9]
Table 2: Summary of Typical Conditions for the Heck Reaction
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1-5 mol% loading. |
| Ligand | PPh₃, P(o-tol)₃ | Often used in a 2:1 ratio to Pd. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required. |
| Alkene | Acrylates, styrenes, etc. | 1.1-1.5 equivalents. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are common. |
| Temperature | 80-140 °C | Higher temperatures may be needed for less reactive substrates. |
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
PPh₃ (0.04 equiv)
-
Et₃N (2.0 equiv)
-
DMF (N,N-Dimethylformamide)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction flask, dissolve this compound, Pd(OAc)₂, and PPh₃ in DMF.
-
Add the alkene and triethylamine to the mixture.
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction to 100 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a C(sp²)–C(sp) bond between a halide and a terminal alkyne, typically using both palladium and copper catalysts.[10][11][12][13]
Table 3: Summary of Typical Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% loading. |
| Copper Co-catalyst | CuI | 1-10 mol% loading. |
| Base | Et₃N, Diisopropylamine | Often used as the solvent or co-solvent. |
| Alkyne | Terminal alkyne | 1.1-1.5 equivalents. |
| Solvent | THF, DMF, Toluene | Anhydrous conditions are preferred. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
Experimental Protocol: Sonogashira Coupling
This protocol details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (as solvent or co-solvent with THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous and degassed triethylamine (or a mixture of THF and triethylamine).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50 °C if necessary.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds by coupling an amine with a halide.[14][15][16][17]
Table 4: Summary of Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% loading. |
| Ligand | BINAP, Xantphos, RuPhos | Bulky, electron-rich phosphine ligands are crucial. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Amine | Primary or secondary amine | 1.1-1.5 equivalents. |
| Solvent | Toluene, Dioxane | Anhydrous, deoxygenated solvents are essential. |
| Temperature | 80-120 °C | Reaction times can vary significantly. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Figure 3: Logical relationship of components in a Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOt-Bu to an oven-dried reaction vessel.
-
Add Pd₂(dba)₃ and Xantphos.
-
Add this compound and anhydrous toluene.
-
Finally, add the amine.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates and desired outcomes. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. nobelprize.org [nobelprize.org]
- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Synthesis of 3-aryl-5-isopropyl-1,2,4-oxadiazoles via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 3-aryl-5-isopropyl-1,2,4-oxadiazoles, a class of compounds with significant potential in medicinal chemistry. The key synthetic step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the efficient and versatile introduction of various aryl moieties at the 3-position of the 1,2,4-oxadiazole ring. This methodology is crucial for the generation of diverse compound libraries for drug discovery and development.
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold found in numerous biologically active molecules and marketed drugs. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is therefore of great interest to medicinal chemists. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] Its application to the synthesis of 3-aryl-1,2,4-oxadiazoles from their corresponding 3-halo precursors offers a robust and highly adaptable route to a wide array of derivatives. This approach is characterized by its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of arylboronic acids.[2]
This application note details a reliable three-step synthetic sequence to access 3-aryl-5-isopropyl-1,2,4-oxadiazoles, commencing with the synthesis of the key intermediate, 3-amino-5-isopropyl-1,2,4-oxadiazole.
Overall Synthetic Workflow
The synthesis of 3-aryl-5-isopropyl-1,2,4-oxadiazoles is accomplished through a three-step process. First, the 3-amino-5-isopropyl-1,2,4-oxadiazole precursor is synthesized. This is followed by a Sandmeyer reaction to convert the amino group into a halogen (e.g., chloro or bromo), yielding the 3-halo-5-isopropyl-1,2,4-oxadiazole. Finally, a Suzuki-Miyaura cross-coupling reaction with a variety of arylboronic acids affords the desired 3-aryl-5-isopropyl-1,2,4-oxadiazoles.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-isopropyl-1,2,4-oxadiazole
This protocol is adapted from a general procedure for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles.[3][4]
Materials:
-
Isobutyronitrile
-
Hydroxylamine hydrochloride
-
Sodium methoxide
-
Cyanogen bromide
-
Methanol
-
Diethyl ether
Procedure:
-
Preparation of Isobutyramidoxime: To a solution of sodium methoxide in methanol, add hydroxylamine hydrochloride portion-wise at 0 °C. Stir the resulting mixture for 30 minutes, then add isobutyronitrile. Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is triturated with diethyl ether to afford isobutyramidoxime as a solid.
-
Cyclization to 3-Amino-5-isopropyl-1,2,4-oxadiazole: Dissolve the isobutyramidoxime in a suitable solvent such as methanol. To this solution, add a solution of cyanogen bromide in the same solvent dropwise at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-amino-5-isopropyl-1,2,4-oxadiazole.
Protocol 2: Synthesis of 3-Chloro-5-isopropyl-1,2,4-oxadiazole via Sandmeyer Reaction
This protocol is based on the general principles of the Sandmeyer reaction for the conversion of aromatic amines to aryl halides.[5][6][7]
Materials:
-
3-Amino-5-isopropyl-1,2,4-oxadiazole
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
Copper(I) chloride
-
Dichloromethane
Procedure:
-
Diazotization: Suspend 3-amino-5-isopropyl-1,2,4-oxadiazole in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this suspension, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the diazonium salt solution.
-
Halogenation: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Add the freshly prepared diazonium salt solution to the copper(I) chloride solution at 0-5 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The mixture is then extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give 3-chloro-5-isopropyl-1,2,4-oxadiazole.
Protocol 3: Synthesis of 3-Aryl-5-isopropyl-1,2,4-oxadiazoles via Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of a 3-halo-1,2,4-oxadiazole with various arylboronic acids.[8][9]
Materials:
-
3-Chloro-5-isopropyl-1,2,4-oxadiazole
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like RuPhos Pd G4)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a reaction vessel, add 3-chloro-5-isopropyl-1,2,4-oxadiazole (1.0 eq.), the respective arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-5-isopropyl-1,2,4-oxadiazole.
Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 3-halo-5-alkyl-1,2,4-oxadiazoles with various arylboronic acids, based on literature data for analogous systems.
| Entry | Arylboronic Acid (R²) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 4-Chlorophenylboronic acid | RuPhos Pd G4 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 6 | 88 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 82 |
| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 10 | 89 |
| 6 | 4-Cyanophenylboronic acid | RuPhos Pd G4 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 8 | 78 |
| 7 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 95 | 18 | 75 |
Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions.
Conclusion
The synthetic route described herein provides a versatile and efficient method for the preparation of a diverse range of 3-aryl-5-isopropyl-1,2,4-oxadiazoles. The key Suzuki-Miyaura cross-coupling step is robust and compatible with a wide variety of functional groups on the arylboronic acid coupling partner, making this an invaluable tool for the generation of compound libraries for drug discovery programs. The detailed protocols and representative data presented in this application note are intended to facilitate the adoption of this methodology by researchers in the fields of medicinal chemistry and drug development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Bromo-5-isopropyl-1,2,4-oxadiazole in Medicinal Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Bromo-5-isopropyl-1,2,4-oxadiazole as a versatile synthetic intermediate in medicinal chemistry. The 1,2,4-oxadiazole moiety is a recognized pharmacophore and a bioisostere for esters and amides, making it a valuable scaffold in drug discovery. The presence of a bromine atom at the 3-position offers a reactive handle for a variety of cross-coupling and substitution reactions, enabling the synthesis of diverse libraries of compounds for biological screening.
Overview of Synthetic Utility
This compound serves as a key building block for the introduction of the 5-isopropyl-1,2,4-oxadiazole core into target molecules. The isopropyl group can provide favorable lipophilic interactions with biological targets, while the oxadiazole ring can participate in hydrogen bonding and improve metabolic stability. The bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of novel therapeutic agents.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process involving the formation of an O-acylamidoxime intermediate followed by cyclization.
Step 1: Synthesis of Isobutyramidinoxime
A common precursor for the 5-isopropyl moiety is isobutyramidinoxime.
-
Materials: Isobutyronitrile, hydroxylamine hydrochloride, sodium bicarbonate, ethanol, water.
-
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.2 eq) in water, add sodium bicarbonate (1.2 eq) portion-wise with stirring until gas evolution ceases.
-
Add a solution of isobutyronitrile (1.0 eq) in ethanol.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield isobutyramidinoxime, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials: Isobutyramidinoxime, cyanogen bromide (BrCN), sodium bicarbonate, ethyl acetate, water.
-
Procedure:
-
Dissolve isobutyramidinoxime (1.0 eq) in ethyl acetate.
-
Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in ethyl acetate, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
Application Notes: Use as a Synthetic Intermediate
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 3-position of the oxadiazole ring. Below are protocols for two common and powerful transformations in medicinal chemistry.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-isopropyl-1,2,4-oxadiazoles
This reaction is used to form a carbon-carbon bond between the oxadiazole and an aryl or heteroaryl group.
-
General Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-isopropyl-1,2,4-oxadiazoles
This reaction is a powerful method for forming a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.
-
General Protocol:
-
To a reaction tube, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., cesium carbonate, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Data Presentation for Synthesized Derivatives
Following the synthesis of new derivatives from this compound, a thorough biological evaluation is necessary. The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison.
Table 1: Representative Biological Activity of 3-Aryl-5-isopropyl-1,2,4-oxadiazole Derivatives (Example: Kinase Inhibition)
| Compound ID | R-Group (Aryl) | Target Kinase | IC₅₀ (nM) |
| 1a | Phenyl | Kinase A | Data |
| 1b | 4-Fluorophenyl | Kinase A | Data |
| 1c | 3-Pyridyl | Kinase A | Data |
| Ref. Cmpd. | Staurosporine | Kinase A | Data |
Table 2: Representative Biological Activity of 3-Amino-5-isopropyl-1,2,4-oxadiazole Derivatives (Example: GPCR Modulation)
| Compound ID | R-Group (Amine) | Target GPCR | EC₅₀ (nM) (Agonist) | IC₅₀ (nM) (Antagonist) |
| 2a | Morpholin-4-yl | GPCR B | Data | Data |
| 2b | Piperidin-1-yl | GPCR B | Data | Data |
| 2c | N-Methylpiperazin-1-yl | GPCR B | Data | Data |
| Ref. Cmpd. | Known Modulator | GPCR B | Data | Data |
Signaling Pathways and Logical Relationships
The synthesized derivatives can be designed to interact with various biological targets. For instance, kinase inhibitors often target ATP-binding sites within signaling pathways crucial for cell proliferation, while GPCR modulators can affect a wide range of physiological processes.
Application Notes: 3-Bromo-5-isopropyl-1,2,4-oxadiazole as a Versatile Scaffold for Drug Discovery
References
- 1. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 3-Bromo-5-isopropyl-1,2,4-oxadiazole for biological screening
Anwendungs- und Protokollhinweise: Derivatisierung von 3-Brom-5-isopropyl-1,2,4-oxadiazol für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung
Das 1,2,4-Oxadiazol-Gerüst ist ein wichtiger Heterozyklus in der medizinischen Chemie, der in einer Vielzahl von biologisch aktiven Verbindungen vorkommt.[1][2] Die Derivatisierung dieses Gerüsts ist eine Schlüsselstrategie zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und zur Optimierung von Leitstrukturen. Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von 3-Brom-5-isopropyl-1,2,4-oxadiazol mittels Palladium-katalysierter Kreuzkupplungsreaktionen, einschließlich Suzuki-, Sonogashira- und Buchwald-Hartwig-Aminierungsreaktionen. Darüber hinaus wird ein Protokoll für das anschließende biologische Screening der synthetisierten Bibliothek auf zytotoxische Aktivität gegen humane Krebszelllinien vorgestellt, um potenzielle therapeutische Wirkstoffe zu identifizieren.
Einleitung
1,2,4-Oxadiazol-Derivate weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter krebshemmende, entzündungshemmende, antivirale, antibakterielle und antimykotische Eigenschaften.[1][3] Die Modifikation an der C3-Position des Oxadiazol-Rings durch die Einführung verschiedener funktioneller Gruppen ermöglicht die Feinabstimmung der pharmakokinetischen und pharmakodynamischen Eigenschaften. Das Ausgangsmaterial, 3-Brom-5-isopropyl-1,2,4-oxadiazol, dient als vielseitiger Baustein für solche Modifikationen, insbesondere durch Kreuzkupplungsreaktionen, die die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen ermöglichen.[4][5][6]
Diese Anwendungsbeschreibung bietet einen umfassenden Leitfaden für:
-
Die Synthese einer diversen Bibliothek von 3-substituierten-5-isopropyl-1,2,4-oxadiazol-Derivaten.
-
Ein detailliertes Protokoll für ein zellbasiertes Hochdurchsatz-Screening zur Bewertung der krebshemmenden Aktivität.
Teil 1: Chemische Synthese und Derivatisierung
Die Derivatisierung von 3-Brom-5-isopropyl-1,2,4-oxadiazol wird durch drei robuste Palladium-katalysierte Kreuzkupplungsreaktionen erreicht.
Logischer Arbeitsablauf für die Derivatisierung
Abbildung 1: Schematischer Arbeitsablauf für die Synthese von Derivaten.
Experimentelle Protokolle
Allgemeine Hinweise: Alle Reaktionen sollten unter einer inerten Atmosphäre (Argon oder Stickstoff) mit wasserfreien Lösungsmitteln durchgeführt werden, sofern nicht anders angegeben. Arylhalogenide und Amine für die Kupplungsreaktionen sollten von kommerziellen Anbietern bezogen und ohne weitere Reinigung verwendet werden.
Protokoll 1: Suzuki-Miyaura-Kreuzkupplung zur Synthese von 3-Aryl-5-isopropyl-1,2,4-oxadiazolen
Diese Reaktion bildet eine C-C-Bindung zwischen dem Oxadiazol und einem Aryl- oder Heteroaryl-Partner.[6][7]
-
Reagenzien:
-
3-Brom-5-isopropyl-1,2,4-oxadiazol (1,0 Äq.)
-
Arylboronsäure (1,2 Äq.)
-
Pd(PPh₃)₄ (0,05 Äq.)
-
Kaliumcarbonat (K₂CO₃) (2,0 Äq.)
-
Lösungsmittel: 1,4-Dioxan und Wasser (4:1 v/v)
-
-
Verfahren:
-
In einem Rundkolben 3-Brom-5-isopropyl-1,2,4-oxadiazol, die entsprechende Arylboronsäure und K₂CO₃ in der 1,4-Dioxan/Wasser-Mischung lösen.
-
Die Mischung 15 Minuten lang mit Argon entgasen.
-
Pd(PPh₃)₄ zur Reaktionsmischung geben.
-
Die Mischung unter Argonatmosphäre 12 Stunden lang bei 90 °C erhitzen.
-
Den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) überwachen.
-
Nach Abschluss die Reaktion mit Wasser verdünnen und dreimal mit Ethylacetat extrahieren.
-
Die vereinigten organischen Phasen über wasserfreiem Natriumsulfat trocknen, filtrieren und unter reduziertem Druck eindampfen.
-
Das Rohprodukt mittels Säulenchromatographie (Kieselgel) reinigen, um das gewünschte Produkt zu erhalten.
-
Protokoll 2: Sonogashira-Kupplung zur Synthese von 3-Alkinyl-5-isopropyl-1,2,4-oxadiazolen
Dieses Protokoll wird zur Einführung einer Alkinyl-Gruppe an der C3-Position verwendet.[5][8]
-
Reagenzien:
-
3-Brom-5-isopropyl-1,2,4-oxadiazol (1,0 Äq.)
-
Terminales Alkin (1,5 Äq.)
-
Pd(PPh₃)₂Cl₂ (0,03 Äq.)
-
Kupfer(I)-iodid (CuI) (0,06 Äq.)
-
Triethylamin (TEA) (3,0 Äq.)
-
Lösungsmittel: Tetrahydrofuran (THF)
-
-
Verfahren:
-
3-Brom-5-isopropyl-1,2,4-oxadiazol, Pd(PPh₃)₂Cl₂ und CuI in einem Kolben in THF lösen.
-
Triethylamin zugeben und die Mischung 10 Minuten lang mit Argon spülen.
-
Das terminale Alkin tropfenweise zugeben.
-
Die Reaktion bei Raumtemperatur 16 Stunden lang rühren.[9]
-
Den Fortschritt der Reaktion mittels DC überwachen.
-
Nach Abschluss das Lösungsmittel unter reduziertem Druck entfernen.
-
Den Rückstand in Dichlormethan aufnehmen und mit einer gesättigten Ammoniumchloridlösung waschen.
-
Die organische Schicht über Magnesiumsulfat trocknen, filtrieren und eindampfen.
-
Das Rohprodukt mittels Säulenchromatographie reinigen.
-
Protokoll 3: Buchwald-Hartwig-Aminierung zur Synthese von 3-Amino-5-isopropyl-1,2,4-oxadiazolen
Dieses Verfahren wird zur Bildung einer C-N-Bindung verwendet, um primäre oder sekundäre Amine an den Oxadiazol-Ring zu koppeln.[4][10][11]
-
Reagenzien:
-
3-Brom-5-isopropyl-1,2,4-oxadiazol (1,0 Äq.)
-
Amin (primär oder sekundär) (1,2 Äq.)
-
Pd₂(dba)₃ (0,02 Äq.)
-
Xantphos (0,04 Äq.)
-
Natrium-tert-butoxid (NaOt-Bu) (1,4 Äq.)
-
Lösungsmittel: Toluol
-
-
Verfahren:
-
In einem Schlenkrohr unter Argon Pd₂(dba)₃, Xantphos und NaOt-Bu vorlegen.
-
Das Rohr evakuieren und mit Argon wiederbefüllen (dreimal wiederholen).
-
Toluol, 3-Brom-5-isopropyl-1,2,4-oxadiazol und das entsprechende Amin zugeben.
-
Das Rohr verschließen und die Mischung 18 Stunden lang bei 100 °C erhitzen.
-
Den Fortschritt der Reaktion mittels DC überwachen.
-
Nach dem Abkühlen die Reaktionsmischung durch Celite filtrieren und das Filtrat eindampfen.
-
Den Rückstand in Ethylacetat aufnehmen und mit Wasser und Salzlösung waschen.
-
Die organische Schicht trocknen, eindampfen und das Produkt mittels Säulenchromatographie reinigen.
-
Teil 2: Biologisches Screening
Nach der Synthese und Reinigung wird die Bibliothek der Derivate auf ihre biologische Aktivität hin untersucht. Als repräsentatives Beispiel wird ein zytotoxischer Assay gegen die humane Brustkrebszelllinie MCF-7 beschrieben.[1][12]
Arbeitsablauf des biologischen Screenings
Abbildung 2: Schritt-für-Schritt-Prozess für das zytotoxische Screening.
Protokoll 4: MTT-Assay für Zytotoxizität
Der MTT-Assay ist ein kolorimetrischer Test zur Bewertung der zellulären Stoffwechselaktivität, der als Indikator für die Zellviabilität dient.
-
Materialien:
-
MCF-7 humane Brustkrebszelllinie
-
DMEM-Medium, ergänzt mit 10 % fötalem Rinderserum (FBS) und 1 % Penicillin-Streptomycin
-
Synthetisierte 1,2,4-Oxadiazol-Derivate (10 mM Stammlösungen in DMSO)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung (5 mg/ml in PBS)
-
Dimethylsulfoxid (DMSO)
-
96-Well-Platten
-
Plattenleser (Mikrotiterplatten-Reader)
-
-
Verfahren:
-
Zellaussaat: MCF-7-Zellen in einer Dichte von 5.000 Zellen pro Well in 100 µl komplettem DMEM-Medium in eine 96-Well-Platte aussäen. Die Platte bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂ für 24 Stunden inkubieren, damit die Zellen anhaften können.
-
Behandlung mit Verbindungen: Serielle Verdünnungen der Testverbindungen in Kulturmedium herstellen (typischer Konzentrationsbereich: 0,1 µM bis 100 µM). Das Medium aus den Wells entfernen und 100 µl des Mediums mit den jeweiligen Verbindungskonzentrationen zugeben. Wells, die nur mit DMSO-Vehikel behandelt werden, dienen als Negativkontrolle.
-
Inkubation: Die Platten für weitere 48 Stunden bei 37 °C und 5 % CO₂ inkubieren.
-
MTT-Zugabe: Nach der Inkubation 20 µl der MTT-Lösung zu jedem Well geben und die Platten für 3-4 Stunden inkubieren, bis sich violette Formazan-Kristalle bilden.
-
Solubilisierung: Das Medium vorsichtig aus jedem Well entfernen und 150 µl DMSO zugeben, um die Formazan-Kristalle aufzulösen. Die Platte 15 Minuten lang auf einem Schüttler vorsichtig schütteln.
-
Messung: Die Absorbanz bei einer Wellenlänge von 570 nm mit einem Plattenleser messen.
-
Datenanalyse: Die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle berechnen. Die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt wird) durch Auftragung der prozentualen Viabilität gegen die logarithmische Konzentration der Verbindung und Anpassung der Daten an eine Sigmoid-Dosis-Wirkungs-Kurve bestimmen.
-
Datenpräsentation
Die Ergebnisse der Derivatisierung und des biologischen Screenings sollten systematisch erfasst werden. Die folgende Tabelle zeigt ein Beispiel für die Zusammenfassung der Daten.
Tabelle 1: Zusammenfassung der synthetisierten Derivate und ihrer zytotoxischen Aktivität
| Verbindungs-ID | Kupplungstyp | Substituent (R) | Molekulargewicht ( g/mol ) | Reinheit (%) | IC₅₀ gegen MCF-7 (µM) |
| OXA-H | (Ausgangsmaterial) | -Br | 205.05 | >98 | >100 |
| OXA-S1 | Suzuki | Phenyl | 228.28 | >99 | 45.2 |
| OXA-S2 | Suzuki | 4-Fluorphenyl | 246.27 | >99 | 15.8 |
| OXA-S3 | Suzuki | 2-Thienyl | 234.31 | >98 | 22.5 |
| OXA-A1 | Sonogashira | Phenylethinyl | 252.30 | >97 | 8.3 |
| OXA-A2 | Sonogashira | (Trimethylsilyl)ethinyl | 248.40 | >98 | 55.1 |
| OXA-B1 | Buchwald-Hartwig | Morpholin-4-yl | 237.30 | >99 | 2.1 |
| OXA-B2 | Buchwald-Hartwig | Anilin | 243.30 | >98 | 11.4 |
Hinweis: Die oben genannten Daten sind hypothetisch und dienen nur zur Veranschaulichung.
Schlussfolgerung
Die in dieser Anwendungsbeschreibung beschriebenen Protokolle bieten eine robuste und vielseitige Plattform für die Synthese und das Screening von 3,5-disubstituierten 1,2,4-Oxadiazol-Derivaten. Die Anwendung von Palladium-katalysierten Kreuzkupplungsreaktionen ermöglicht die Erzeugung einer chemisch diversen Bibliothek aus einem einzigen, leicht zugänglichen Baustein. Der anschließende Arbeitsablauf für das biologische Screening ermöglicht die effiziente Identifizierung von "Hit"-Verbindungen für die weitere Optimierung in der Arzneimittelentdeckung. Diese Methoden sind für Forscher in der medizinischen Chemie und der frühen Arzneimittelentwicklung von hohem Wert.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Heck Coupling of 3-Bromo-5-isopropyl-1,2,4-oxadiazole with Alkenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole moiety is a key heterocycle in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for esters and amides.[1] The synthesis of functionalized 1,2,4-oxadiazoles is therefore of significant interest in drug discovery. The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.[2] This reaction provides a versatile tool for the derivatization of heterocyclic systems.[3]
This application note provides a detailed protocol for the Heck coupling of 3-bromo-5-isopropyl-1,2,4-oxadiazole with a generic alkene, using standard, reliable conditions. The protocol is designed to be readily adaptable for various alkene coupling partners, facilitating the synthesis of a diverse library of substituted oxadiazoles for screening and development.
General Reaction Scheme
The following scheme illustrates the palladium-catalyzed Heck coupling of this compound with an example alkene, n-butyl acrylate:

Figure 1. Heck coupling of this compound with n-butyl acrylate.
Experimental Protocol
This protocol details the Heck coupling reaction on a 1.0 mmol scale.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), potassium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe.
-
Add the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 eq) via syringe.
-
Ensure the reaction mixture is stirring.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 100 °C in a preheated oil bath.
-
Maintain the temperature and stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Data Presentation
The following table summarizes the quantitative data for the described protocol.
| Reagent/Parameter | Molar Amount (mmol) | Molar Equivalents | Catalyst Loading (mol%) | Volume/Mass |
| This compound | 1.0 | 1.0 | - | (Calculate based on MW) |
| Alkene (e.g., n-butyl acrylate) | 1.5 | 1.5 | - | (Calculate based on MW) |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 | 0.02 | 2 | (Calculate based on MW) |
| Triphenylphosphine (PPh₃) | 0.04 | 0.04 | 4 | (Calculate based on MW) |
| Potassium carbonate (K₂CO₃) | 2.0 | 2.0 | - | (Calculate based on MW) |
| N,N-Dimethylformamide (DMF) | - | - | - | 5 mL |
| Reaction Temperature | - | - | - | 100 °C |
| Reaction Time | - | - | - | 12-24 hours |
| Expected Yield | - | - | - | 60-85% (Typical range) |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Heck coupling protocol.
References
Application Notes and Protocols for Stille Coupling Reactions of 3-Bromo-5-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Stille cross-coupling reaction of 3-Bromo-5-isopropyl-1,2,4-oxadiazole with various organostannane reagents. The Stille coupling is a versatile and powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of substituted 1,2,4-oxadiazoles, which are important scaffolds in medicinal chemistry.
Introduction
The 1,2,4-oxadiazole motif is a key structural component in many biologically active compounds and approved pharmaceuticals. The ability to functionalize this heterocycle at specific positions is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. The Stille cross-coupling reaction offers a mild and functional-group-tolerant method for the introduction of various carbon-based substituents at the 3-position of the 1,2,4-oxadiazole ring, starting from the readily accessible 3-bromo precursor.
The reaction involves the palladium-catalyzed coupling of an organostannane (R-Sn(Alkyl)₃) with an organic halide (R'-X), in this case, this compound.[1][2][3][4] The versatility of the Stille coupling allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups, providing access to a wide array of novel 3-substituted-5-isopropyl-1,2,4-oxadiazoles.
Stille Coupling Partners and Reaction Conditions
The selection of the appropriate organostannane coupling partner, palladium catalyst, ligand, and reaction conditions is critical for achieving high yields and purity of the desired product. While specific examples for this compound are not extensively reported, data from analogous systems, such as other halogenated azoles, provide valuable insights into suitable reaction parameters. The following table summarizes representative Stille coupling partners and general reaction conditions that can be adapted for this compound.
| Coupling Partner (Organostannane) | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Additive | Representative Yield (%) |
| Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | PPh₃ | Toluene or Dioxane | 80-110 | None | 70-95 |
| Heteroaryl-Sn(Bu)₃ | PdCl₂(PPh₃)₂ | PPh₃ | DMF or Dioxane | 100-120 | CuI | 65-90 |
| Vinyl-Sn(Bu)₃ | Pd₂(dba)₃ | P(furyl)₃ | THF | 60-80 | None | 75-98 |
| Alkynyl-Sn(Bu)₃ | Pd(PPh₃)₄ | PPh₃ | Toluene | 50-70 | CuI | 80-95 |
| Alkyl-Sn(Bu)₃ | PdCl₂(dppf) | dppf | Dioxane | 100-120 | LiCl | 50-80 |
Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrates and optimized conditions.
Experimental Protocols
General Protocol for the Stille Coupling of this compound
This protocol provides a general procedure for the Stille coupling reaction. Optimization of the catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific coupling partners.
Materials:
-
This compound
-
Organostannane reagent (e.g., Aryl-Sn(Bu)₃, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Ligand (if required, e.g., PPh₃, 0.1 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Additive (optional, e.g., CuI, LiCl)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 equivalent), the organostannane reagent (1.1 equivalents), the palladium catalyst (0.05 equivalents), and any additional ligand or additive.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (refer to the table above for guidance) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin by-products.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-substituted-5-isopropyl-1,2,4-oxadiazole.
Safety Precautions:
-
Organostannane reagents are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]
-
Palladium catalysts can be air-sensitive and should be handled under an inert atmosphere.
-
Solvents should be handled with care, avoiding inhalation and skin contact.
Diagrams
Caption: General catalytic cycle of the Stille cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 3-Bromo-1,2,4-Oxadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki coupling conditions for 3-bromo-1,2,4-oxadiazoles. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of 3-bromo-1,2,4-oxadiazoles?
The main challenges stem from the electron-deficient nature of the 1,2,4-oxadiazole ring. This can lead to difficulties in the oxidative addition step of the catalytic cycle, potentially resulting in low reaction yields. Furthermore, the C-Br bond at the 3-position may have different reactivity compared to other positions on the oxadiazole ring, necessitating specific optimization of reaction conditions.
Q2: How does the choice of palladium catalyst and ligand impact the reaction?
The selection of the palladium catalyst and ligand is critical for a successful coupling. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results for challenging heteroaryl couplings. These advanced ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times. For instance, palladacycle precatalysts have also shown promise in the coupling of other brominated heterocycles and are worth considering.
Q3: What is the role of the base, and which bases are recommended?
The base plays a crucial role in activating the boronic acid, facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle. The choice of base can significantly affect the reaction outcome. Common bases include:
-
Carbonates: K₂CO₃, Na₂CO₃, and Cs₂CO₃ are widely used. Cs₂CO₃ is a stronger base and can be effective in difficult couplings.
-
Phosphates: K₃PO₄ is another effective base, often used in challenging couplings.
-
Fluorides: KF can be a milder option for substrates sensitive to strong bases.
The optimal base is substrate-dependent and should be screened during optimization.
Q4: Which solvents are suitable for this reaction?
A variety of solvents can be used, and the choice often depends on the solubility of the substrates and the reaction temperature. Common solvents include:
-
1,4-Dioxane
-
Toluene
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the base. It is crucial to use degassed solvents to prevent catalyst deactivation by oxygen.
Q5: Can microwave irradiation be beneficial for this coupling?
Yes, microwave-assisted heating can be highly advantageous. It can significantly reduce reaction times from hours to minutes and often leads to improved yields, especially for sluggish reactions. This technique is particularly useful for high-throughput synthesis and rapid reaction optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base or solvent. 4. Insufficient temperature. 5. Poor quality boronic acid. | 1. Use a fresh batch of palladium catalyst. 2. Screen a panel of ligands, including bulky phosphine ligands (e.g., SPhos, XPhos) and NHC ligands. 3. Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (Dioxane, Toluene, THF/water). 4. Gradually increase the reaction temperature or switch to microwave heating. 5. Use freshly purchased or purified boronic acid, or consider converting it to a more stable boronate ester (e.g., pinacol ester). |
| Significant Dehalogenation of the 3-bromo-1,2,4-oxadiazole | 1. Presence of a hydrogen source. 2. Reaction conditions are too harsh. 3. Unsuitable catalyst/ligand system. | 1. Ensure solvents are anhydrous and consider using a non-protic solvent system. 2. Lower the reaction temperature and/or shorten the reaction time. 3. Screen different palladium catalysts and ligands, as some are more prone to promoting dehalogenation. |
| Formation of Boronic Acid Homocoupling Product | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. 2. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that may occur during the in situ reduction of Pd(II) precatalysts. |
| Difficulty in Product Purification | 1. Contamination with boronic acid or its byproducts. 2. Residual palladium catalyst. | 1. An aqueous wash with a mild base (e.g., NaHCO₃ solution) during work-up can help remove unreacted boronic acid. 2. Pass the crude product through a plug of silica gel or use a palladium scavenger resin. |
Data Presentation
While specific data for the Suzuki coupling of 3-bromo-1,2,4-oxadiazoles is limited in the readily available literature, the following table provides optimized conditions for the closely related 2-bromo-oxazoles, which can serve as a valuable starting point for optimization.
Table 1: Optimized Conditions for Suzuki Coupling of 2-Bromo-oxazoles with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 8 | 88 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (4) | - | Cs₂CO₃ (2.5) | DME | 90 | 18 | 75 |
Note: This data is compiled from various literature sources for illustrative purposes and may not be directly transferable. Optimization is highly recommended for each specific substrate combination.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-1,2,4-oxadiazoles
-
Reagent Preparation: In a flame-dried reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the 3-bromo-1,2,4-oxadiazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst and ligand (if not using a pre-formed complex).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. For microwave reactions, set the desired temperature and time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Detailed Protocol for Microwave-Assisted Suzuki Coupling
-
To a 10 mL microwave vial, add the 3-bromo-1,2,4-oxadiazole (1.0 mmol), the desired arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add 5 mL of degassed 1,4-dioxane.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120°C for 20-30 minutes with stirring.
-
After cooling, dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with 15 mL of water and 15 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the desired product.
Visualizations
Caption: General workflow for the Suzuki coupling of 3-bromo-1,2,4-oxadiazoles.
Caption: Troubleshooting decision tree for Suzuki coupling optimization.
Technical Support Center: Synthesis of 3-Bromo-5-isopropyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-isopropyl-1,2,4-oxadiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete acylation of the amidoxime: The initial reaction between the amidoxime and the acylating agent may be inefficient. | - Ensure anhydrous reaction conditions as moisture can hydrolyze the acylating agent. - Use a suitable base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. - Consider using a more reactive acylating agent or a coupling agent like DCC or EDC. |
| Failure of cyclodehydration: The O-acyl amidoxime intermediate is not converting to the final 1,2,4-oxadiazole. | - For thermal cyclization, ensure the temperature is high enough (refluxing in a high-boiling solvent like toluene or xylene may be necessary). - For base-mediated cyclization, use a strong, non-nucleophilic base such as TBAF in an anhydrous solvent like THF. | |
| Presence of a Major Impurity with a Mass Corresponding to the Hydrolyzed O-Acyl Amidoxime | Cleavage of the O-acyl amidoxime intermediate: This is a common side reaction, particularly in the presence of water or protic solvents, or upon prolonged heating.[1] | - Minimize reaction time and temperature for the cyclodehydration step. - Ensure strictly anhydrous conditions throughout the reaction and workup. - Use a non-aqueous workup if possible. |
| Formation of an Isomeric Byproduct | Boulton-Katritzky Rearrangement: 3,5-substituted 1,2,4-oxadiazoles can undergo thermal or acid-catalyzed rearrangement to other heterocyclic systems.[1] | - Avoid high temperatures for prolonged periods during the reaction and purification. - Use neutral or slightly basic conditions for workup and purification. - Store the final product in a cool, dry, and dark place. |
| Difficulty in Purification | "Oiling out" during recrystallization: The compound is not crystallizing properly from the chosen solvent system. | - Try a different solvent or a co-solvent system. - Ensure the crude product is sufficiently pure before attempting recrystallization. A preliminary purification by column chromatography may be necessary. - Use a seed crystal to induce crystallization. |
| Poor separation in column chromatography: The product and impurities are co-eluting. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. - Use a different stationary phase (e.g., alumina instead of silica gel). - Ensure proper column packing to avoid channeling. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,5-disubstituted 1,2,4-oxadiazoles like this compound?
A1: The most prevalent method involves the reaction of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or anhydride) to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole.[2] One-pot procedures where the intermediate is not isolated are also common.
Q2: I am observing a significant amount of unreacted amidoxime starting material. What could be the issue?
A2: This indicates a problem with the initial acylation step. Ensure your acylating agent is of good quality and that the reaction is performed under anhydrous conditions. The presence of moisture can lead to the hydrolysis of the acylating agent before it can react with the amidoxime. Using a suitable base to scavenge the acid produced during the reaction can also drive the acylation to completion.
Q3: My final product seems to be degrading over time. How can I improve its stability?
A3: The 1,2,4-oxadiazole ring can be susceptible to rearrangement, especially under acidic conditions or at elevated temperatures, in a process known as the Boulton-Katritzky rearrangement.[1] To enhance stability, ensure the purified product is free of acidic impurities. Store it in a cool, dark, and dry environment.
Q4: Can I use microwave irradiation to accelerate the cyclization step?
A4: Yes, microwave-assisted synthesis has been successfully employed for the cyclodehydration of O-acyl amidoximes to form 1,2,4-oxadiazoles. This method can significantly reduce reaction times and potentially improve yields. However, optimization of the microwave power and reaction time is necessary to avoid decomposition.
Q5: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the disappearance of starting materials and the formation of the product. For characterization of the final this compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the structure and purity.
Data Presentation
The following table provides representative data on how different reaction conditions can influence the yield of the desired product and the formation of a common side product.
| Entry | Cyclization Condition | Temperature (°C) | Time (h) | Yield of this compound (%) | Yield of Hydrolyzed Intermediate (%) |
| 1 | Thermal (Toluene) | 110 | 12 | 65 | 15 |
| 2 | Thermal (Xylene) | 140 | 6 | 70 | 20 |
| 3 | TBAF/THF | 25 | 4 | 85 | 5 |
| 4 | NaOH/DMSO | 25 | 2 | 80 | 8 |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is provided below.
Step 1: Synthesis of the O-acyl amidoxime intermediate
-
To a solution of isobutyramide (1.0 eq) in a suitable anhydrous solvent (e.g., DMF), add a brominating agent (e.g., NBS, 1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate.
Step 2: Cyclodehydration to this compound
-
Dissolve the crude O-acyl amidoxime intermediate in an anhydrous solvent (e.g., THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Purification of 3-Bromo-5-isopropyl-1,2,4-oxadiazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and procedural information for the purification of 3-Bromo-5-isopropyl-1,2,4-oxadiazole from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary purification techniques for this compound? A1: The two most effective and commonly used purification techniques are column chromatography and recrystallization. The choice between them depends on the impurity profile, the scale of the purification, and the desired final purity.[1][2] Column chromatography is excellent for separating complex mixtures or removing closely related impurities, while recrystallization is ideal for removing small amounts of impurities from a solid product on a larger scale.
Q2: What are the likely impurities I might encounter in my crude reaction mixture? A2: Impurities typically arise from unreacted starting materials or side reactions during synthesis. For 1,2,4-oxadiazoles, these may include unreacted amidoximes or acylating agents, as well as byproducts from the cyclodehydration step.[3] Specifically for this compound, watch for residual isobutyryl chloride, bromoformamidoxime, and potential hydrolysis products.
Q3: Is this compound stable under typical purification conditions? A3: 1,2,4-oxadiazoles are generally stable heterocyclic compounds. However, like many halogenated compounds, they can be sensitive to prolonged exposure to high temperatures or highly acidic/basic conditions, which could lead to degradation.[1][3] It is advisable to use neutral conditions where possible and avoid excessive heating.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Oiling out instead of crystallization | The cooling process is too rapid, or the chosen solvent is too nonpolar. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. If the issue persists, add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then cool slowly.[1] |
| The solution is supersaturated or contains impurities inhibiting crystallization. | Add a seed crystal of the pure compound to induce crystallization. If this fails, consider a preliminary purification by column chromatography.[1] | |
| Poor recovery of purified product | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has high solubility when hot but very low solubility when cold. Ensure you are using the minimal amount of hot solvent necessary for dissolution.[1] |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and filter paper) before filtering the hot solution to prevent it from cooling and crystallizing prematurely.[1] |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the desired compound from impurities | The eluent (solvent system) is inappropriate for the separation. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Adjust the polarity to achieve a target Rf value of 0.2-0.4 for the desired compound for good separation.[1] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help settle the stationary phase.[1] | |
| The column was overloaded with crude material. | Use an appropriate amount of crude material for the column size. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[1] | |
| The compound appears to be degrading on the column | The silica gel is too acidic, causing decomposition of the acid-sensitive compound. | Deactivate the silica gel by preparing the slurry in an eluent containing a small amount (0.1-1%) of a neutral or basic modifier like triethylamine.[1] |
| The compound is unstable to prolonged contact with the stationary phase or solvent. | Use flash chromatography with positive pressure to decrease the elution time. Ensure the chosen solvent is neutral and unreactive towards your compound.[1] |
Data Presentation
The following table summarizes the expected outcomes for the primary purification methods.
| Parameter | Recrystallization | Column Chromatography |
| Typical Crude Purity | 80-90% | 50-90% |
| Expected Final Purity | >98% | >99% |
| Typical Yield | 70-90% | 60-85% |
| Recommended Scale | > 1 g | < 5 g |
| Key Parameters | Solvent Selection, Cooling Rate | Eluent Composition, Column Packing |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Materials:
-
Crude this compound
-
Selected solvent or solvent system (e.g., Isopropanol/Water, Hexane/Ethyl Acetate)[1]
-
Erlenmeyer flask, beaker, Hirsch or Büchner funnel, filter paper
-
Heating source (hot plate)
-
Ice bath
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.[1]
-
If insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal formation, further cool the solution in an ice bath for 15-30 minutes.[1]
-
Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[1]
-
Wash the collected crystals with a small amount of the cold recrystallization solvent.[1]
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
Materials:
-
Crude this compound
-
Silica gel (e.g., 230-400 mesh)
-
Selected eluent system (e.g., Hexane/Ethyl Acetate)[1]
-
Chromatography column
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent.[1]
-
Pack the chromatography column with the slurry, ensuring a uniform bed without air bubbles.[1][4]
-
Dissolve the crude compound in a minimal amount of the eluent and carefully load it onto the top of the silica column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[1]
-
Elute the column with the chosen solvent system, collecting fractions of equal volume.[1]
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.
Visualizations
References
Overcoming low yields in the synthesis of 5-alkyl-1,2,4-oxadiazoles.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields and other common challenges encountered during the synthesis of 5-alkyl-1,2,4-oxadiazoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 5-alkyl-1,2,4-oxadiazoles, particularly when using the common method of reacting an amidoxime with a carboxylic acid or its derivative.
Issue 1: Low or No Product Formation
-
Symptom: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows primarily unreacted starting materials (amidoxime and carboxylic acid/ester).
-
Possible Causes & Solutions:
-
Inefficient Acylation of the Amidoxime: The initial formation of the O-acyl amidoxime intermediate is crucial.
-
Sluggish Cyclization: The final cyclodehydration of the O-acyl amidoxime intermediate to form the oxadiazole ring is often the rate-limiting step and can be challenging.[4]
-
Solution 1 (Thermal): If the reaction is performed at room temperature or a low temperature, consider heating. Refluxing in a high-boiling solvent like toluene or xylene may be necessary to provide sufficient energy for cyclization.[4]
-
Solution 2 (Base-mediated): The addition of a catalytic amount of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can promote cyclization.[5] Alternatively, using a strong, non-nucleophilic base like TBAF in THF is a common and effective method.[4][5]
-
Solution 3 (Microwave-Assisted): Microwave irradiation can significantly reduce reaction times and improve yields by efficiently promoting the cyclodehydration step.[5][6] This is often performed on a solid support like silica gel.[4][6]
-
-
Issue 2: Formation of Significant By-products
-
Symptom: TLC or LC-MS shows the desired product along with one or more significant, unidentified spots or peaks.
-
Possible Causes & Solutions:
-
Decomposition during Heating: Prolonged heating at high temperatures can lead to the decomposition of starting materials or the product.[5]
-
Solution: Consider performing the cyclization at a lower temperature for a longer duration or using a milder cyclization agent like TBAF in THF at room temperature.[5]
-
-
Formation of Regioisomers: When using unsymmetrical anhydrides for acylation, the reaction can occur at either carbonyl group, leading to two different O-acylamidoxime intermediates and subsequently two regioisomeric 1,2,4-oxadiazoles.[5]
-
Solution: To ensure regioselectivity, it is preferable to use an acyl chloride or a carboxylic acid with an activating agent instead of an unsymmetrical anhydride.
-
-
Hydrolysis of the O-acyl Amidoxime Intermediate: The intermediate can be sensitive to water, leading to its hydrolysis back to the starting amidoxime and carboxylic acid.[4]
-
Solution: Ensure the use of anhydrous solvents and reagents. If an aqueous workup is necessary, minimize the contact time and maintain neutral or slightly basic conditions.
-
-
Issue 3: Difficulty in Product Purification
-
Symptom: The desired 5-alkyl-1,2,4-oxadiazole co-elutes with starting materials or by-products during column chromatography.[7]
-
Possible Causes & Solutions:
-
Similar Polarity of Compounds: The product, starting materials, and by-products may have very similar polarities, making separation by standard column chromatography challenging.
-
Solution 1 (Optimize Chromatography): Switch from an isocratic eluent system to a gradient elution.[7] Test different solvent systems to maximize the difference in retention factors (Rf) between the compounds on TLC before attempting column chromatography.
-
Solution 2 (Aqueous Workup): Use liquid-liquid extraction with acidic and basic washes to remove unreacted starting materials. A wash with a dilute acid (e.g., 1 M HCl) will remove basic impurities like the amidoxime, while a wash with a dilute base (e.g., saturated sodium bicarbonate) will remove acidic impurities like the unreacted carboxylic acid.[7]
-
Solution 3 (Recrystallization): If the product is a solid, recrystallization can be a highly effective purification method.[7] Test various solvents or solvent pairs to find a system where the product is soluble at high temperatures but poorly soluble at low temperatures.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 5-alkyl-1,2,4-oxadiazoles starting from an amidoxime and a carboxylic acid?
A1: The most frequent bottleneck is the final cyclodehydration of the O-acyl amidoxime intermediate. This step often requires specific conditions, such as high temperatures or the use of a suitable base or catalyst, to proceed efficiently.[4] Insufficiently forcing conditions can lead to the accumulation of the intermediate or its hydrolysis back to the starting materials.[4]
Q2: Can the choice of base affect the yield of my reaction?
A2: Yes, the choice of base can significantly impact the yield. For the acylation step with an acyl chloride, a base like pyridine or triethylamine is commonly used to neutralize the HCl formed.[5] For the cyclization step, a non-nucleophilic base like DBU or a strong base like TBAF can be effective.[5] In one-pot syntheses from amidoximes and esters, superbases like NaOH or KOH in DMSO have been shown to be effective.[3]
Q3: I am observing the formation of an isomeric by-product. What could be the cause?
A3: The formation of regioisomers can occur, especially when using unsymmetrical acylating agents like mixed anhydrides.[5] Another possibility, particularly with 3-amino-1,2,4-oxadiazoles under photochemical conditions, is rearrangement to a 1,3,4-oxadiazole.[4] Additionally, 3,5-disubstituted 1,2,4-oxadiazoles can undergo a Boulton-Katritzky rearrangement under thermal or acidic conditions to form other heterocycles.[4]
Q4: Are there alternative, potentially higher-yielding methods for synthesizing 5-alkyl-1,2,4-oxadiazoles?
A4: Yes, several alternative methods exist. Microwave-assisted synthesis can significantly shorten reaction times and often improves yields.[5][6] Solvent-free reaction conditions have also been explored to enhance efficiency.[5] Another major synthetic route is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1]
Q5: How can I improve the purification of my 5-alkyl-1,2,4-oxadiazole?
A5: If you are facing co-elution issues in column chromatography, consider switching to a gradient elution or trying a different solvent system.[7] An acidic and basic aqueous wash during workup can effectively remove unreacted amidoxime and carboxylic acid, respectively.[7] For solid products, recrystallization is an excellent method for achieving high purity.[7] In very difficult cases, preparative HPLC may be necessary.[7]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 3,5-Disubstituted-1,2,4-Oxadiazoles
| Amidoxime | Carboxylic Acid Derivative | Base/Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Substituted Amidoxime | Substituted Carboxylic Acid Methyl or Ethyl Ester | NaOH (powdered) | DMSO | Room Temp | 4-24 | 11-90 | [2][3] |
| Substituted Amidoxime | Substituted Acyl Chloride | Pyridine | Pyridine | Reflux | 6-12 | Moderate | [2] |
| Benzamidoxime | 3-Aryl-acryloyl chlorides | K₂CO₃ | Dichloromethane | Room Temp | - | - | [6] |
| Amidoxime | Ester | - | - | - | - | - | [5] |
| 4-Substituted Aryl Amidoximes | Methyl 2-chloro-2-oxoacetate | - | THF | Reflux | 4-4.5 | Good | [8] |
| Amidoxime | Carboxylic Acid | Vilsmeier reagent | - | - | - | 61-93 | [9] |
| Amidoxime | Carboxylic Acid Ester | NH₄F/Al₂O₃ or K₂CO₃ | - | Microwave | - | Good | [2][9] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium [2]
-
To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Synthesis on Silica Gel Support [4][6]
-
Acylation: In a sealed vessel under a dry N₂ atmosphere, add the appropriate benzamidoxime (1.0 eq) and dry potassium carbonate (2.2 eq) to anhydrous dichloromethane.
-
Dropwise, add a solution of the desired 3-aryl-acryloyl chloride (1.0 eq) in anhydrous dichloromethane while stirring at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Silica-Supported Cyclization: Once the acylation is complete, add silica gel (60-120 mesh) to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
-
Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.
-
Workup and Purification: After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purification can be achieved by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yields in 5-alkyl-1,2,4-oxadiazole synthesis.
Caption: General experimental workflow for the synthesis of 5-alkyl-1,2,4-oxadiazoles.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Formation in Sonogashira Coupling of Brominated Heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing byproduct formation during the Sonogashira coupling of brominated heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Sonogashira coupling of brominated heterocycles?
A1: The two most prevalent byproducts are the homocoupling of the terminal alkyne, often referred to as Glaser coupling, and the hydrodehalogenation of the brominated heterocycle, where the bromine atom is replaced by a hydrogen atom. The formation of these byproducts reduces the yield of the desired cross-coupled product and can complicate purification.
Q2: What causes the homocoupling (Glaser coupling) of the terminal alkyne?
A2: Homocoupling is primarily promoted by the presence of a copper(I) co-catalyst and oxygen. The copper acetylide intermediate can undergo oxidative dimerization, especially under an aerobic atmosphere, leading to the formation of a diyne byproduct.
Q3: How can I minimize or prevent the formation of the homocoupling byproduct?
A3: Several strategies can be employed to suppress homocoupling:
-
Utilize Copper-Free Conditions: Numerous protocols have been developed that eliminate the need for a copper co-catalyst, thereby avoiding the primary pathway for Glaser coupling.[1]
-
Thoroughly Degas the Reaction Mixture: Removing oxygen is crucial to inhibit oxidative homocoupling. Techniques such as freeze-pump-thaw cycles or sparging the solvent and reaction vessel with an inert gas (argon or nitrogen) are highly recommended.
-
Control Alkyne Concentration: In some instances, the slow addition of the terminal alkyne to the reaction mixture can help to disfavor the bimolecular homocoupling reaction by maintaining a low concentration of the alkyne at any given time.
Q4: What leads to the hydrodehalogenation of the brominated heterocycle?
A4: Hydrodehalogenation is a side reaction where the brominated starting material is reduced to the corresponding debrominated heterocycle. This can be caused by several factors, including the presence of a hydride source in the reaction mixture. Certain bases and solvents, particularly amines and alcohols, can act as hydride donors, leading to the formation of a palladium-hydride species which then participates in the reductive cleavage of the carbon-bromine bond.[2]
Q5: How can I reduce the incidence of hydrodehalogenation?
A5: To minimize hydrodehalogenation, consider the following adjustments:
-
Choice of Base: Use a non-coordinating or sterically hindered base. Inorganic bases such as K₃PO₄ or Cs₂CO₃ can be effective alternatives to amine bases.
-
Solvent Selection: Aprotic, non-polar solvents like toluene are generally less prone to promoting hydrodehalogenation compared to protic solvents or DMF.[2]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can favor the desired reductive elimination of the cross-coupled product over competing pathways.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
Q6: Why is the Sonogashira coupling with brominated heterocycles often challenging?
A6: The primary challenge lies in the oxidative addition step of the catalytic cycle. The carbon-bromine bond of a brominated heterocycle can be less reactive than its iodo-analogue. Electron-rich heterocycles or those with steric hindrance adjacent to the bromine atom can be particularly difficult to activate, often requiring higher temperatures, longer reaction times, or more active catalyst systems to proceed efficiently.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficiently high temperature for oxidative addition. 3. Poor choice of ligand for the specific heterocycle. 4. Inappropriate base or solvent. | 1. Use a fresh batch of palladium catalyst and ensure proper handling to avoid deactivation. 2. Gradually increase the reaction temperature. For some brominated heterocycles, temperatures of 80-120 °C may be necessary.[4] 3. Screen different phosphine ligands. Bulky, electron-rich ligands often improve reactivity with aryl bromides.[3] 4. Switch to a stronger base or a different solvent system (e.g., from THF to toluene or DMF). |
| Significant Homocoupling of the Alkyne | 1. Presence of oxygen in the reaction. 2. High concentration of copper(I) co-catalyst. 3. High concentration of the terminal alkyne. | 1. Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas. 2. Reduce the amount of copper(I) salt or switch to a copper-free protocol.[1] 3. Add the terminal alkyne slowly to the reaction mixture using a syringe pump. |
| Formation of Hydrodehalogenation Byproduct | 1. The base or solvent is acting as a hydride source. 2. The palladium-hydride species is being readily formed. 3. The brominated heterocycle is particularly susceptible to reduction. | 1. Change the base to an inorganic base like K₃PO₄ or Cs₂CO₃. Switch to an aprotic, non-polar solvent like toluene.[2] 2. Use bulky, electron-rich phosphine ligands to promote the desired reductive elimination.[2] 3. If possible, consider using the chloro-analogue of the heterocycle, which is generally less prone to hydrodehalogenation. |
| Decomposition of Starting Materials or Product | 1. Reaction temperature is too high. 2. The substrates or product are sensitive to the base. 3. Prolonged reaction time. | 1. Lower the reaction temperature and monitor the reaction progress closely. 2. Use a milder base or a biphasic system to control the basicity. 3. Optimize the reaction time to avoid prolonged exposure to harsh conditions. |
Data Presentation
Table 1: Reaction Conditions for Sonogashira Coupling of Brominated Pyridines
| Heterocycle | Alkyne | Pd Catalyst (mol%) | Cu(I) (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 98 | [5] |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1) | CuI (0.2) | PPh₃ (0.2) | Et₃N | NMP | 90 | 3 | 99 | [6] |
| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1) | CuI (0.2) | PPh₃ (0.2) | Et₃N | NMP | 90 | 24 | 98 | [6] |
| 2-Bromopyridine | Ethynyltrimethylbenzene | Pd(II)β-oxoiminato-phosphane (2) | - | - | Cs₂CO₃ | PEG | 140 | - | - | [7] |
Table 2: Reaction Conditions for Sonogashira Coupling of Brominated Thiophenes
| Heterocycle | Alkyne | Pd Catalyst (mol%) | Cu(I) (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 3,4-Dibromothiophene | Terminal Alkyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Diisopropylamine | Toluene | 50-80 | 2-12 | - | [4] |
| 2-Bromothiophene | Phenylacetylene | NS-MCM-41-Pd (0.1) | CuI (0.2) | PPh₃ (0.2) | Et₃N | NMP | 90 | 48 | 71 | [6] |
| 3-Bromothiophene | Phenylacetylene | NS-MCM-41-Pd (0.1) | CuI (0.2) | PPh₃ (0.2) | Et₃N | NMP | 90 | 96 | 36 | [6] |
| 2,3-Dibromothiophene | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | - | 60 | - | - | [8] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridine
Materials:
-
2-Amino-3-bromopyridine
-
Phenylacetylene
-
Pd(CF₃COO)₂
-
PPh₃
-
CuI
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).[5]
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.[5]
-
Add 2-amino-3-bromopyridine (1.0 equiv) and phenylacetylene (1.2 equiv).[5]
-
Add Et₃N as the base.[5]
-
Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction progress by TLC.[5]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of a Brominated Heterocycle
Materials:
-
Brominated heterocycle
-
Terminal alkyne
-
Pd₂(dba)₃
-
P(t-Bu)₃
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the brominated heterocycle (1.0 equiv), Pd₂(dba)₃ (e.g., 1 mol%), and P(t-Bu)₃ (e.g., 2 mol%).
-
Add anhydrous acetonitrile and Cs₂CO₃ (2.0 equiv).
-
Add the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.
Caption: Mechanisms of common byproduct formation in Sonogashira coupling.
Caption: A logical workflow for troubleshooting low yields in Sonogashira coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Catalyst selection for efficient Buchwald-Hartwig amination of 3-bromo-oxadiazoles
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the efficient catalyst selection and execution of the Buchwald-Hartwig amination of 3-bromo-1,2,4-oxadiazoles. Due to the electron-deficient nature of the oxadiazole ring, this reaction can be challenging, but careful selection of the catalyst system and reaction conditions can lead to high yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of 3-bromo-oxadiazole failing or giving low yields?
A1: Low yields in the amination of 3-bromo-oxadiazoles are often due to a combination of factors. The primary reasons include suboptimal catalyst/ligand combination, inappropriate base selection, catalyst deactivation, or side reactions like hydrodebromination. The electron-deficient nature of the oxadiazole ring can make it a challenging substrate. Careful screening of ligands and bases is crucial for success.
Q2: What is the best initial catalyst and ligand combination to try for this substrate?
A2: For electron-deficient heteroaryl bromides like 3-bromo-oxadiazole, catalyst systems based on bulky, electron-rich phosphine ligands are a good starting point. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as Xantphos or RuPhos is recommended for initial screening. Using a pre-formed palladacycle precatalyst, such as a RuPhos-G3-Pd catalyst, can also provide more consistent results by ensuring efficient generation of the active Pd(0) species.
Q3: Which base should I choose? Can I use common bases like sodium tert-butoxide?
A3: While strong alkoxide bases like sodium tert-butoxide (NaOtBu) are effective in many Buchwald-Hartwig reactions, they can sometimes promote side reactions with sensitive heterocyclic substrates. It is advisable to also screen weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The choice of base is highly dependent on the specific amine and oxadiazole substrate.
Q4: What are common side reactions and how can I minimize them?
A4: The most common side reaction is hydrodebromination, where the bromo group is replaced by a hydrogen atom. This is often caused by β-hydride elimination or other catalyst decomposition pathways. Using bulky ligands that promote rapid reductive elimination can minimize this. Another potential issue is the coordination of a nitrogen atom from the oxadiazole ring to the palladium center, which can inhibit the catalytic cycle.
Q5: What solvent and temperature are optimal for this reaction?
A5: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and THF are commonly used.[1] The reaction temperature typically ranges from 80-120 °C. For challenging couplings, higher temperatures may be required, but this also increases the risk of catalyst decomposition and side reactions. Microwave irradiation can sometimes be used to accelerate the reaction and improve yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Buchwald-tHartwig amination of 3-bromo-oxadiazoles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Catalyst inhibition by the substrate. | 1. Use an appropriate precatalyst (e.g., RuPhos-Pd-G3) or ensure the Pd(0) species is generated effectively. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos). 3. Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu or LHMDS). 4. Try a different class of ligand, such as an N-heterocyclic carbene (NHC) ligand, which can be less susceptible to inhibition. |
| Significant hydrodebromination byproduct | 1. Slow reductive elimination. 2. Catalyst decomposition. 3. Presence of water or other protic impurities. | 1. Use a bulkier ligand to accelerate the C-N bond-forming reductive elimination step. 2. Lower the reaction temperature and/or decrease the reaction time. 3. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Reaction stalls before completion | 1. Catalyst deactivation over time. 2. Formation of off-cycle, inactive palladium species. | 1. Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). 2. Add a fresh portion of catalyst and ligand midway through the reaction. 3. Consider a more robust ligand that is resistant to degradation at high temperatures. |
| Formation of multiple unidentified byproducts | 1. Substrate decomposition under the reaction conditions. 2. Base-mediated side reactions with the oxadiazole ring. | 1. Lower the reaction temperature. 2. Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃) to see if a milder condition can be found. 3. Ensure the starting materials are pure. |
Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for troubleshooting common issues in the amination of 3-bromo-oxadiazoles.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Catalyst System Performance Data
The following table summarizes results from screening various conditions for the amination of a C5-bromo-imidazo[2,1-b][2][3][4]thiadiazole with 4-methylaniline, a system with similar electronic properties to 3-bromo-1,2,4-oxadiazoles. These results can serve as a starting point for optimization.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (3) | 1,4-Dioxane | 120 | 24 | 14 |
| 2 | Pd₂(dba)₃ (5) | Xantphos (10) | K₂CO₃ (3) | 1,4-Dioxane | 120 | 20 | 0 |
| 3 | Pd₂(dba)₃ (10) | Xantphos (20) | Cs₂CO₃ (3) | 1,4-Dioxane | 120 | 14 | 45 |
| 4 | Pd₂(dba)₃ (15) | Xantphos (30) | Cs₂CO₃ (3) | 1,4-Dioxane | 120 | 14 | 48 |
| 5 | Pd₂(dba)₃ (10) | Xantphos (20) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 120 | 14 | 45 |
| 6 | Pd₂(dba)₃ (10) | Xantphos (20) | Cs₂CO₃ (2) | 1,4-Dioxane | 120 | 14 | 30 |
| 7 | Pd₂(dba)₃ (10) | Xantphos (20) | Cs₂CO₃ (2.5) | Toluene | 110 | 30 | Traces |
| 8 | Pd₂(dba)₃ (10) | Xantphos (20) | Cs₂CO₃ (2.5) | DMSO | 120 | 30 | 26 |
Data adapted from a study on a structurally related heterocyclic system and should be used as a guide for optimization.
General Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of a 3-bromo-1,2,4-oxadiazole. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the amination reaction.
Materials:
-
3-bromo-1,2,4-oxadiazole derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., Xantphos, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, 0.1 M concentration)
Procedure:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 3-bromo-1,2,4-oxadiazole, the amine, and the base.
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add the palladium source and the phosphine ligand to the vessel under a positive pressure of argon.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-1,2,4-oxadiazole.
References
Technical Support Center: Troubleshooting Dehalogenation in Palladium-Catalyzed Reactions of 3-Bromo-Oxadiazoles
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of 3-bromo-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to mitigate the common side reaction of dehalogenation and ensure successful synthesis of desired products.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in cross-coupling reactions of 3-bromo-oxadiazoles?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the oxadiazole ring is replaced by a hydrogen atom, leading to the formation of an unsubstituted oxadiazole byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process. The electron-deficient nature of the oxadiazole ring can sometimes make the C-Br bond susceptible to this reductive cleavage under certain palladium-catalyzed conditions.
Q2: What are the primary sources of hydrogen for the dehalogenation side reaction?
A2: The hydrogen atom in the dehalogenated byproduct can originate from several sources within the reaction mixture. Common hydride sources include:
-
Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) or even seemingly aprotic solvents like DMF (which can decompose to generate dimethylamine and formic acid) can act as hydrogen donors.[1]
-
Bases: Amine bases or bases with β-hydrogens can be a source of hydrides.[1]
-
Water: Trace amounts of water in the reaction can also contribute to hydrodehalogenation.[2]
-
Starting Materials: Impurities in the starting materials or reagents can sometimes act as hydrogen donors.
Q3: How can I detect if dehalogenation is occurring in my reaction?
A3: The presence of the dehalogenated oxadiazole byproduct can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically have a different Rf value compared to the starting 3-bromo-oxadiazole and the desired coupled product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These methods can definitively identify the dehalogenated byproduct by its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture will show a new signal in the aromatic region corresponding to the proton that has replaced the bromine atom on the oxadiazole ring.
Q4: Which type of palladium catalyst is generally recommended to minimize dehalogenation?
A4: The choice of catalyst is critical. While there is no single "best" catalyst for all substrates, some general guidelines can be followed. Catalysts with bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, often promote the desired cross-coupling reaction at a faster rate than dehalogenation.[2][3] Pre-catalysts like palladacycles can also be effective.[4] It is often necessary to screen a few different catalyst systems to find the optimal one for a specific 3-bromo-oxadiazole substrate.
Q5: Can the choice of base influence the extent of dehalogenation?
A5: Absolutely. The base plays a crucial role and its choice can significantly impact the amount of dehalogenated byproduct. Strong, non-nucleophilic inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4) are often preferred over organic amine bases or alkoxides, as the latter can sometimes act as hydride donors.[3]
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
If you are observing a significant amount of the dehalogenated oxadiazole byproduct in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps:
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd(OAc)2 (1) / P(biphenyl)Ph2 (4) | K3PO4 (2) | Toluene/H2O | 100 | 1 | High Conversion | Bulky phosphine ligands can be effective.[5] |
| 2 | Pd(OAc)2 (1) / SPhos (2) | K3PO4 (2) | Toluene/H2O | RT | 12 | >95 | Room temperature reaction can minimize side reactions.[2] |
| 3 | PdCl2(dppf) (3) | Cs2CO3 (2) | Dioxane | 120 | 0.33 | High Yield | Microwave heating can reduce reaction times.[3] |
| 4 | Pd(PPh3)4 (5) | K2CO3 (2) | DME | 80 | - | Good Yield | A common catalyst, but may require optimization.[6] |
Note: Data is compiled from various sources and may involve different aryl bromide substrates. Direct comparison may not be possible, and optimization for 3-bromo-oxadiazoles is recommended.
Issue 2: Dehalogenation as a Major Byproduct in Heck Reaction
The Heck reaction can also be prone to dehalogenation, especially with electron-deficient heteroaryl halides. Here are some strategies to address this issue:
Troubleshooting Workflow for Heck Reaction
Caption: Troubleshooting workflow for minimizing dehalogenation in Heck reactions.
Quantitative Data Summary: Heck Reaction of Heteroaryl Bromides
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Additive | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)2 (5) | PPh3 (10) | TEA (1.2) | NaBr | None (ball-milling) | - | High | Bromide salts can significantly suppress dehalogenation.[7] |
| 2 | Pd(OAc)2 (1) | None | K2CO3 (2) | None | DMF/H2O | 80 | Good | Phosphine-free conditions can be effective.[8] |
| 3 | Pd(dba)2 (0.5) | L·HBr (0.5) | Cs2CO3 (2) | None | Dioxane | 110 | High | NHC-phosphine hybrid ligand showed high efficiency.[9] |
Note: Data is compiled from various sources and may involve different heteroaryl bromide substrates. Direct comparison may not be possible, and optimization for 3-bromo-oxadiazoles is recommended.
Issue 3: Competing Dehalogenation in Sonogashira Coupling
Sonogashira couplings can also suffer from dehalogenation, particularly with electron-poor heterocycles. The following steps can help to favor the desired C-C bond formation.
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting workflow for minimizing dehalogenation in Sonogashira coupling.
Quantitative Data Summary: Sonogashira Coupling of Aryl Bromides
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh3)2Cl2 (5) | - | 5 | Et3N | THF | Reflux | 83-90 | A standard and effective catalyst system.[10] |
| 2 | Pd(CH3CN)2Cl2 (0.5) | cataCXium A (1) | None | Cs2CO3 | 2-MeTHF | RT | High | Copper-free conditions at room temperature can be very effective.[1] |
| 3 | Pd(OAc)2 (3) | XPhos (6) | None | Et3N | DMF | 100 | 98 (conversion) | Bulky phosphine ligands are beneficial in copper-free systems. |
Note: Data is compiled from various sources and may involve different aryl bromide substrates. Direct comparison may not be possible, and optimization for 3-bromo-oxadiazoles is recommended.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-oxadiazoles
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 3-bromo-oxadiazole (1.0 equiv.), the corresponding boronic acid or ester (1.2–1.5 equiv.), and a weak inorganic base such as K3PO4 or Cs2CO3 (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed anhydrous aprotic solvent (e.g., 1,4-dioxane or toluene). Then, add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)2, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. For microwave reactions, set the desired temperature and time (e.g., 120 °C for 20-30 minutes).[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Heck Reaction of 3-Bromo-oxadiazoles
This protocol incorporates strategies to minimize dehalogenation.
-
Reagent Preparation: To a reaction vessel, add the 3-bromo-oxadiazole (1.0 equiv.), the alkene (1.2-1.5 equiv.), a mild base such as NaOAc or K2CO3 (2.0 equiv.), and a bromide salt additive like NaBr or TBAB (1.0-2.0 equiv.).[7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh3, 4-10 mol%).
-
Solvent and Atmosphere: Add a degassed solvent (e.g., DMF, NMP, or toluene). Purge the vessel with an inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-140 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
General Protocol for Sonogashira Coupling of 3-Bromo-oxadiazoles
This protocol provides a starting point for the Sonogashira coupling.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 3-bromo-oxadiazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and if using, the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH4Cl solution to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizing the Reaction Pathways
Catalytic Cycle of Cross-Coupling vs. Competing Dehalogenation
Caption: Competing pathways of palladium-catalyzed cross-coupling and dehalogenation.
References
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kbfi.ee [kbfi.ee]
- 10. researchgate.net [researchgate.net]
Improving the stability of 3-Bromo-5-isopropyl-1,2,4-oxadiazole in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-isopropyl-1,2,4-oxadiazole. The information is designed to help anticipate and resolve stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation over a short period. What are the most likely causes?
A1: The stability of this compound in solution is highly dependent on the experimental conditions. The primary factors influencing its degradation are pH, solvent, temperature, and light exposure. The 1,2,4-oxadiazole ring is known to be susceptible to both acid and base-catalyzed hydrolysis.
Q2: What is the optimal pH range to maintain the stability of this compound in aqueous or semi-aqueous solutions?
A2: For 1,2,4-oxadiazole derivatives, maximum stability is typically observed in a pH range of 3 to 5.[1][2][3] Outside of this range, the rate of degradation can increase significantly. It is crucial to buffer your solution to maintain the pH within this acidic window.
Q3: Can you explain the degradation mechanism of the 1,2,4-oxadiazole ring?
A3: The degradation of the 1,2,4-oxadiazole ring generally proceeds through ring-opening reactions.
-
Under acidic conditions (low pH): The nitrogen at position 4 (N-4) of the oxadiazole ring gets protonated. This is followed by a nucleophilic attack on an activated carbon atom, leading to the opening of the ring to form an aryl nitrile degradation product.[1][2][3]
-
Under basic conditions (high pH): A nucleophilic attack occurs on a carbon of the ring, generating an anion at the N-4 position. In the presence of a proton donor, such as water, this facilitates ring opening.[1][2][3]
Q4: How does the choice of solvent affect the stability of this compound?
A4: The choice of solvent is critical. Protic solvents, especially water, can participate in the degradation of the 1,2,4-oxadiazole ring. In the absence of a proton donor, such as in dry acetonitrile, the compound can exhibit greater stability.[1][3] If aqueous solutions are necessary, ensure the pH is controlled. For organic reactions, using anhydrous solvents is recommended.
Q5: Are there any concerns related to the photostability of this compound?
A5: While some 1,2,4-oxadiazole derivatives have shown resistance to photolysis, photochemical rearrangements are possible and often involve the cleavage of the O-N bond.[4][5] It is a good practice to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation in Solution
| Potential Cause | Suggested Solution |
| Incorrect pH | Measure the pH of your solution. If it is outside the optimal range of 3-5, adjust it using a suitable buffer system. |
| Presence of Water | If the reaction or experiment allows, use anhydrous solvents. If water is necessary, ensure the pH is controlled. |
| High Temperature | Avoid heating solutions of the compound for extended periods. Store stock solutions at low temperatures (e.g., 4°C or -20°C). |
| Light Exposure | Protect your solution from light by using amber vials or covering the container with aluminum foil. |
Issue 2: Poor Recovery After Work-up or Purification
| Potential Cause | Suggested Solution |
| Degradation during extraction | If using acidic or basic washes during extraction, minimize the contact time and use dilute solutions. Neutralize the solution as quickly as possible. |
| Degradation on silica gel | The bromine atom on the oxadiazole ring can be susceptible to nucleophilic attack. If using silica gel chromatography, consider deactivating the silica gel with a small amount of a neutral or basic modifier like triethylamine (0.1-1%) in the eluent.[6] |
| Use of protic solvents in purification | When possible, use aprotic solvents for recrystallization or chromatography to minimize hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and establishing stable formulation and storage conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1N HCl for a specified period (e.g., 5 hours) at room temperature or elevated temperature (e.g., 60°C).[7]
-
Base Hydrolysis: Treat the stock solution with 0.1N NaOH for a specified period (e.g., 5 hours) at room temperature. Neutralize with 0.1N HCl before analysis.[7]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 60°C) for up to 24 hours.[7]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period.
3. Sample Analysis:
-
At various time points, withdraw aliquots of the stressed samples.
-
Analyze the samples by a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the remaining parent compound and detect any degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the major degradation products using techniques like LC-MS and NMR.
Visualizations
Degradation Pathway of 1,2,4-Oxadiazole Ring
Caption: General degradation pathways of the 1,2,4-oxadiazole ring under acidic and basic conditions.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for conducting forced degradation studies.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-5-isopropyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-isopropyl-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in cross-coupling reactions to form C-C, C-N, and C-O bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form 3-amino-5-isopropyl-1,2,4-oxadiazole derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Stille Coupling: Reaction with organostannanes.
-
Heck Coupling: Reaction with alkenes.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction with strong nucleophiles to displace the bromide.
Q2: What are the general stability considerations for the 1,2,4-oxadiazole ring during work-up?
A2: The 1,2,4-oxadiazole ring is generally stable under neutral and mildly acidic or basic conditions commonly employed during work-up.[1][2] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, may lead to hydrolysis of the oxadiazole ring.[3] It is advisable to perform work-up procedures at room temperature and to avoid unnecessarily harsh conditions.
Q3: How can I effectively monitor the progress of my reaction involving this compound?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring reaction progress.[4] For visualization, UV light (254 nm) is typically effective as the oxadiazole ring and any coupled aromatic moieties will quench fluorescence, appearing as dark spots.[5] Staining with iodine vapor or a potassium permanganate solution can also be used for visualization.[6] LC-MS is another powerful technique for monitoring the reaction, providing information on the consumption of starting materials and the formation of the desired product and byproducts.
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Work-up
Problem: A stable emulsion forms between the organic and aqueous layers during extraction, making separation difficult. This is a common issue when working with heterocyclic compounds.[7]
| Potential Cause | Suggested Solution |
| High concentration of reagents or byproducts acting as surfactants. | Dilute the mixture with more organic solvent and/or brine. |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking.[7] |
| Presence of fine solid particles. | Filter the reaction mixture through a pad of Celite® before extraction.[8] |
| Incompatible solvent system. | Try a different extraction solvent. For example, if using ethyl acetate, try switching to dichloromethane or toluene. |
| Last Resort | Add a small amount of a different organic solvent to alter the properties of the organic phase.[7] Alternatively, centrifugation can be used to break the emulsion.[9] |
Issue 2: Difficulty in Removing Palladium Catalyst Residues
Problem: The final product is contaminated with residual palladium catalyst, which can be difficult to remove by standard chromatography.
| Potential Cause | Suggested Solution |
| Use of a high catalyst loading. | Optimize the reaction to use a lower catalyst loading (e.g., < 1 mol%).[3] |
| Precipitation of palladium black. | Filter the reaction mixture through a pad of Celite® while still warm.[8] |
| Catalyst complexation with the product. | Wash the organic layer with an aqueous solution of a chelating agent like thiourea (5% solution) or N-acetylcysteine. Caution: Use appropriate safety measures when handling these reagents. |
| Insufficient purification. | Consider using a scavenger resin specifically designed for palladium removal. |
Issue 3: Low Yield or Incomplete Conversion in Cross-Coupling Reactions
Problem: The reaction does not go to completion, or the yield of the desired product is low.
| Potential Cause | Suggested Solution |
| Inactive catalyst. | Ensure the palladium catalyst is of good quality and has been stored properly. Consider using a pre-catalyst.[10][11] |
| Poor quality of reagents or solvents. | Use freshly distilled or anhydrous solvents and ensure the purity of the coupling partners and base. |
| Inefficient base. | The choice of base is critical. For Suzuki reactions, K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[4] Screen different bases to find the optimal one for your specific substrate. |
| Presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
Experimental Protocols
Protocol 1: General Work-up Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general work-up for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
Water (2x)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) to neutralize any acidic residues.
-
Brine (1x) to facilitate phase separation.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[12][13] Common solvents for oxadiazole derivatives include ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes.[13]
Quantitative Data Summary for Suzuki-Miyaura Coupling:
| Parameter | Typical Range/Value | Notes |
| This compound | 1.0 equiv | Limiting reagent. |
| Arylboronic Acid | 1.1 - 1.5 equiv | Excess is used to drive the reaction to completion. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | 1 - 5 mol % | Lower loadings are preferred for process efficiency.[3] |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 equiv | The choice of base can significantly impact the reaction. |
| Solvent | Dioxane/water, Toluene/water, DME | A mixture of an organic solvent and water is common. |
| Temperature | 80 - 120 °C | Reaction temperature depends on the reactivity of the substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |
| Typical Yield | 70 - 95% | Highly dependent on substrates and reaction conditions. |
Protocol 2: General Work-up Procedure for Buchwald-Hartwig Amination
This protocol describes a general work-up for the palladium-catalyzed amination of this compound.
Reaction Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and insoluble salts. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like EtOAc or DCM.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
Purification:
-
Column Chromatography: Purify the crude product using flash column chromatography on silica gel. The eluent system will depend on the polarity of the product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be performed.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logic tree for troubleshooting low yields in cross-coupling reactions.
Safety Information
-
Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric. Handle in an inert atmosphere when dry.[14] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle them in a fume hood or glovebox.
-
Solvents: Use anhydrous solvents for most cross-coupling reactions. Ensure proper ventilation and avoid ignition sources.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
-
Quenching: Quenching of reactions, especially those involving organometallic reagents, should be done cautiously by slowly adding the quenching agent at a low temperature.
References
- 1. Stille Coupling [ouci.dntb.gov.ua]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. honrel.com [honrel.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
HPLC and NMR analysis of impurities in 3-Bromo-5-isopropyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC and NMR analysis of 3-Bromo-5-isopropyl-1,2,4-oxadiazole. It is intended for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) Analysis
Frequently Asked Questions (FAQs)
Q1: What is a typical starting method for HPLC analysis of this compound?
A1: A good starting point for method development is reverse-phase HPLC. A C18 column is often effective for separating non-polar to moderately polar compounds like this oxadiazole derivative. A gradient elution with a mobile phase consisting of acetonitrile and water (or a buffered aqueous solution) is recommended to ensure the separation of impurities with a range of polarities.
Q2: What are the potential impurities I should look for in my sample?
A2: Impurities in this compound can originate from the starting materials, side reactions, or degradation. Potential impurities include:
-
Starting materials: Isobutyramide, N-hydroxyisobutyrimidoyl chloride, and brominating agents.
-
Reaction intermediates: Uncyclized precursors.
-
Side-products: Isomers, over-brominated or under-brominated species.
-
Degradation products: Hydrolysis of the oxadiazole ring can lead to various degradation products.
Q3: My peak shape is poor (e.g., tailing or fronting). What could be the cause?
A3: Poor peak shape can be due to several factors. Tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overload. Fronting is less common but can occur with column overload or a void in the column packing. Ensure your sample concentration is within the linear range of the detector and that the column is in good condition. Using a buffered mobile phase can sometimes improve peak shape by minimizing secondary interactions.
Troubleshooting Guide: HPLC
| Problem | Potential Cause | Suggested Solution |
| No peaks observed | Injection issue (e.g., air bubble in syringe, clogged injector). | Manually inspect the injection process. Purge the injector. |
| No sample loaded or incorrect vial position. | Verify sample vial placement and that the correct volume is being injected. | |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check detector settings and ensure the lamp is on and has sufficient life. | |
| Ghost peaks appear | Contaminated mobile phase or carryover from a previous injection. | Prepare fresh mobile phase. Run a blank gradient to wash the column. |
| Retention time shifting | Inconsistent mobile phase composition or flow rate. | Ensure proper mixing of the mobile phase and check the pump for leaks or pressure fluctuations. |
| Column temperature fluctuations. | Use a column oven to maintain a consistent temperature. | |
| Poor resolution between peaks | Inadequate separation method. | Optimize the mobile phase gradient, try a different organic modifier (e.g., methanol instead of acetonitrile), or use a column with a different selectivity. |
Experimental Protocol: HPLC Method
This protocol provides a general method for the analysis of this compound and its impurities. Method optimization will likely be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Analysis
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
Q2: I see unexpected peaks in my NMR spectrum. How can I identify them?
A2: Unexpected peaks can be from impurities in your sample or from the NMR solvent. Common laboratory solvents are a frequent source of impurity signals.[1] It is helpful to consult tables of common NMR solvent impurities. If the impurity is from the synthesis, consider the possible side-products and compare their expected spectra. 2D NMR techniques like COSY and HSQC can help in structure elucidation of unknown impurities.
Q3: The integration of my peaks does not match the expected proton ratios. What could be the reason?
A3: Inaccurate integration can result from poor phasing of the spectrum, a non-uniform baseline, or overlapping peaks. Ensure the spectrum is properly phased and the baseline is corrected. For overlapping signals, deconvolution techniques may be necessary. Also, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for quantitative analysis.
Troubleshooting Guide: NMR
| Problem | Potential Cause | Suggested Solution |
| Broad peaks | Sample is too concentrated, leading to viscosity issues. | Dilute the sample. |
| Presence of paramagnetic impurities. | Purify the sample, for example, by filtration through a small plug of silica gel. | |
| Poor shimming of the magnetic field. | Re-shim the instrument. | |
| Low signal-to-noise ratio | Insufficient number of scans or low sample concentration. | Increase the number of scans or prepare a more concentrated sample. |
| Solvent peak is too large | Using a non-deuterated solvent or a deuterated solvent with a high residual protonated peak. | Use a high-purity deuterated solvent. Solvent suppression techniques can also be employed. |
| "Rolling" baseline | Incorrect receiver gain or acquisition parameters. | Adjust the receiver gain and ensure the acquisition time and spectral width are set appropriately. |
Experimental Protocol: NMR Analysis
This protocol outlines a standard procedure for acquiring 1H and 13C NMR spectra.
-
Instrumentation: 300 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
1H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (adjust based on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 10-16 ppm.
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more (as carbon-13 is much less sensitive).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
Data Presentation
Table 1: Illustrative HPLC Data for Impurity Profiling
| Peak | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.2 | 1.5 | Starting Material 1 |
| 2 | 6.8 | 0.8 | Side-product A |
| 3 | 12.5 | 97.2 | This compound |
| 4 | 15.1 | 0.5 | Unknown Impurity |
Table 2: Illustrative 1H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.40 | d | 6H | -CH(CH3 )2 |
| 3.25 | sept | 1H | -CH (CH3)2 |
Visualizations
Caption: HPLC Troubleshooting Workflow.
Caption: Impurity Analysis Workflow.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromo- and 3-Chloro-1,2,4-Oxadiazoles
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. The 1,2,4-oxadiazole motif is a prevalent scaffold in medicinal chemistry, and its functionalization often relies on the reactivity of halogen substituents at the C3 position. This guide provides an objective comparison of the reactivity of 3-bromo-1,2,4-oxadiazoles and 3-chloro-1,2,4-oxadiazoles in two key classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
While direct, side-by-side quantitative comparisons in the literature are scarce, a comprehensive analysis based on established principles of organic chemistry and data from analogous heterocyclic systems allows for a robust assessment of their relative reactivity. In general, the weaker carbon-bromine bond predestines 3-bromo-1,2,4-oxadiazoles to be more reactive than their chloro-counterparts in many transformations, particularly in palladium-catalyzed cross-coupling reactions. However, the nuances of reaction mechanisms, particularly in nucleophilic aromatic substitution, can sometimes lead to a reversal of this trend.
Data Presentation: A Comparative Overview
The following tables summarize the expected relative reactivity and provide illustrative, though not directly comparative, experimental data for reactions involving 3-halo-1,2,4-oxadiazoles and related structures.
Table 1: Qualitative Reactivity Comparison
| Reaction Type | 3-Bromo-1,2,4-oxadiazole | 3-Chloro-1,2,4-oxadiazole | General Principle |
| Nucleophilic Aromatic Substitution (SNAr) | Generally more reactive | Generally less reactive | Reactivity is influenced by the C-X bond strength and the stability of the leaving group. Bromide is a better leaving group than chloride. However, if the initial nucleophilic attack is the rate-determining step, the difference in reactivity may be less pronounced or even inverted due to the higher electronegativity of chlorine. |
| Palladium-Catalyzed Cross-Coupling | Significantly more reactive | Significantly less reactive | The oxidative addition of the palladium catalyst to the carbon-halogen bond is typically the rate-limiting step. The C-Br bond is weaker and more easily cleaved than the C-Cl bond, leading to faster reaction rates and higher yields for bromo derivatives. The general reactivity trend is I > Br >> Cl.[1] |
Table 2: Illustrative Yields in Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Halides
| Substrate | Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Suzuki-Miyaura | Phenylboronic acid | XPhosPdG2/XPhos | K2CO3 | EtOH/H2O | 120 (MW) | 0.5 | 92 | [2] |
| 3-Chloroindazole | Suzuki-Miyaura | 5-Indole boronic acid | Pd2(dba)3/XPhos | K3PO4 | Dioxane/H2O | 100 | 15 | 85 | [3] |
| 3,5-Dichloro-1,2,4-thiadiazole | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | RT | 24 | 75 (mono-substitution) | [4] |
Note: The data in Table 2 is for analogous heterocyclic systems and is intended to be illustrative of the general reactivity trends. Direct comparison is challenging due to variations in substrates and reaction conditions.
Experimental Protocols
The following are representative experimental protocols that can be adapted for the direct comparison of 3-bromo- and 3-chloro-1,2,4-oxadiazoles.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol is based on the general principles of SNAr reactions on electron-deficient heterocycles.
Reaction Scheme:
A representative nucleophilic aromatic substitution reaction.
Procedure:
-
To a solution of the 3-halo-1,2,4-oxadiazole (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (5 mL) is added the amine (1.2 mmol) and a base such as potassium carbonate (2.0 mmol).
-
The reaction mixture is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of heteroaryl halides.
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
In a reaction vessel, the 3-halo-1,2,4-oxadiazole (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base such as sodium carbonate (2.0 mmol) are combined.
-
A degassed solvent system, for example, a mixture of toluene (4 mL) and water (1 mL), is added.
-
The mixture is heated to reflux (or a specified temperature) under an inert atmosphere (e.g., argon or nitrogen) and monitored by TLC or LC-MS.
-
After completion, the reaction is cooled, and the layers are separated. The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The residue is purified by chromatography to yield the 3-aryl-1,2,4-oxadiazole.
Mandatory Visualizations
Logical Relationship: Factors Influencing Reactivity
Factors influencing the reactivity of 3-halo-1,2,4-oxadiazoles.
Experimental Workflow: Comparative Reactivity Study
Workflow for a comparative study of 3-halo-1,2,4-oxadiazole reactivity.
Conclusion
Based on fundamental principles of chemical reactivity, 3-bromo-1,2,4-oxadiazoles are expected to be more reactive than their 3-chloro counterparts in palladium-catalyzed cross-coupling reactions . This is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step. For nucleophilic aromatic substitution reactions, the same trend is generally anticipated , as bromide is a better leaving group than chloride. However, the specific mechanism of the SNAr reaction on the 1,2,4-oxadiazole ring system could influence this reactivity order.
For researchers and drug development professionals, this implies that 3-bromo-1,2,4-oxadiazoles may be preferable for achieving higher yields and faster reaction times in cross-coupling methodologies. Conversely, the lower reactivity of 3-chloro-1,2,4-oxadiazoles might be advantageous for selective transformations in multifunctional molecules or when a more stable starting material is desired. The choice between these two valuable building blocks should be guided by the specific synthetic challenge and the reaction conditions to be employed. Direct experimental comparison under identical conditions is recommended to ascertain the optimal substrate for a given transformation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of 5-alkyl vs 5-aryl-3-bromo-1,2,4-oxadiazoles in Suzuki coupling
A detailed analysis for researchers, scientists, and drug development professionals on the performance of 5-substituted-3-bromo-1,2,4-oxadiazoles in palladium-catalyzed Suzuki cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the realm of heterocyclic chemistry, the functionalization of the 1,2,4-oxadiazole core is of significant interest due to its prevalence in medicinal chemistry and materials science. This guide provides a comparative analysis of the Suzuki coupling performance of 5-alkyl- versus 5-aryl-substituted 3-bromo-1,2,4-oxadiazoles, offering insights into their reactivity and providing supporting experimental data to aid in reaction design and optimization.
While direct head-to-head comparative studies are limited in the literature, analysis of reported Suzuki couplings for each class of substrate allows for a meaningful comparison of their reactivity profiles. Generally, both 5-aryl and 5-alkyl-3-bromo-1,2,4-oxadiazoles are viable substrates for Suzuki coupling reactions. However, the electronic nature of the substituent at the 5-position can influence the reaction conditions required and the resulting yields.
Data Presentation: Comparison of Reaction Parameters and Yields
The following table summarizes representative experimental data for the Suzuki coupling of 5-aryl and analogous 5-alkyl-substituted bromo-heterocycles with various arylboronic acids. Due to the limited direct examples for 5-alkyl-3-bromo-1,2,4-oxadiazoles, data for a structurally similar 5-bromo-indazole with an N-alkyl substituent is included to provide a relevant point of comparison.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(4-bromophenyl)-1,3,4-oxadiazole | 4-fluorophenylboronic ester | Pd(dppf)Cl₂ (5) | - | TMSOK | DME | Reflux | 6 | Trace | [1] |
| 2-(4-bromophenyl)-1,3,4-oxadiazole | 4-fluorophenylboronic ester | Pd(dppf)Cl₂ (5) | - | TMSOK | DME | Reflux | 6 | 21 (with trimethyl borate) | [1] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | High | [2] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ (10) | - | K₂CO₃ | DME/H₂O | 80 | 4 | 22 | [2] |
| 2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole | 4-aminophenylboronic acid pinacol ester | Pd(PPh₃)₄ | - | Na₂CO₃ | - | - | - | 96 | [3] |
Observations:
-
5-Aryl Derivatives: The Suzuki coupling of 5-aryl-3-bromo-1,2,4-oxadiazole analogues, such as 2-(4-bromophenyl)-1,3,4-oxadiazole, can be challenging under certain conditions, sometimes requiring additives like trimethyl borate to achieve even moderate yields[1]. However, with appropriate catalyst and base combinations, high yields can be obtained, as demonstrated by the successful coupling of 2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole[3]. The electron-withdrawing nature of the 1,2,4-oxadiazole ring is generally expected to facilitate the oxidative addition step of the catalytic cycle.
-
5-Alkyl Analogs: While direct data for 5-alkyl-3-bromo-1,2,4-oxadiazoles is scarce, the successful high-yielding Suzuki coupling of 5-bromo-1-ethyl-1H-indazole suggests that alkyl-substituted bromo-heterocycles can be excellent coupling partners[2]. The choice of catalyst is crucial, with Pd(dppf)Cl₂ demonstrating superior performance over Pd(PPh₃)₄ in this case[2]. The electron-donating nature of the alkyl group might slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an aryl substituent, potentially requiring more active catalyst systems.
Experimental Protocols
Below are detailed experimental protocols adapted from the literature for Suzuki coupling reactions of bromo-heterocycles, which can serve as a starting point for the functionalization of 5-substituted-3-bromo-1,2,4-oxadiazoles.
General Procedure for Suzuki Coupling of a 5-Aryl-Bromo-Heterocycle
This protocol is adapted from the synthesis of 2,5-diaryl-1,3,4-oxadiazoles[3].
Materials:
-
5-Aryl-3-bromo-1,2,4-oxadiazole (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
Procedure:
-
To a reaction vessel, add the 5-aryl-3-bromo-1,2,4-oxadiazole, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent(s) and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
General Procedure for Suzuki Coupling of a 5-Alkyl-Bromo-Heterocycle
This protocol is based on the successful coupling of 5-bromo-1-ethyl-1H-indazole[2].
Materials:
-
5-Alkyl-3-bromo-1,2,4-oxadiazole (1.0 equiv)
-
Arylboronic acid (1.2-2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethoxyethane (DME) and water (e.g., 4:1 v/v)
Procedure:
-
In a reaction flask, dissolve the 5-alkyl-3-bromo-1,2,4-oxadiazole and Pd(dppf)Cl₂ in anhydrous DME under an argon atmosphere and stir for 1 hour.
-
To this solution, add the arylboronic acid dissolved in DME, followed by an aqueous solution of potassium carbonate.
-
Heat the mixture to 80 °C for 2-4 hours or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure product.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Synthesis of 3-Substituted-5-Isopropyl-1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a crucial heterocyclic motif in medicinal chemistry, often utilized as a bioisosteric replacement for amide and ester groups to enhance metabolic stability and other pharmacokinetic properties. This guide provides a comparative analysis of prominent synthetic routes for preparing 3-substituted-5-isopropyl-1,2,4-oxadiazoles, offering researchers objective performance data and detailed protocols to inform their synthetic strategies.
Comparative Analysis of Synthetic Routes
The construction of the 1,2,4-oxadiazole core predominantly relies on the cyclization of amidoxime derivatives, though other methods like 1,3-dipolar cycloaddition and oxidative cyclizations offer alternative pathways.[1] The choice of method often depends on substrate availability, desired purity, reaction conditions, and overall efficiency.[1] For the synthesis of the target 5-isopropyl substituted compounds, the key precursor is typically derived from isobutyric acid or its activated forms.
Route 1: Two-Step Synthesis via Amidoxime Acylation and Cyclization
This classical and widely adopted method involves two distinct stages: the O-acylation of a substituted amidoxime with an acylating agent (e.g., isobutyryl chloride), followed by a separate cyclodehydration step to form the oxadiazole ring.[1][2] While robust and generally high-yielding, this approach requires the synthesis and isolation of the O-acylamidoxime intermediate.[1][3]
Route 2: One-Pot Synthesis from Amidoximes and Carboxylic Acids
To streamline the process, one-pot procedures have been developed that avoid the isolation of the O-acylamidoxime intermediate.[4] In this approach, a substituted amidoxime is reacted directly with isobutyric acid in the presence of a coupling agent (e.g., EDC, DCC, CDI) or an activating agent like the Vilsmeier reagent.[4][5] This method offers improved efficiency and is highly valued in medicinal chemistry.[3]
Route 3: One-Pot Synthesis from Amidoximes and Esters in Superbase Media
A notable one-pot method involves the reaction of amidoximes with methyl or ethyl isobutyrate in a superbase medium, such as NaOH in DMSO, at room temperature.[5] This approach is advantageous for its operational simplicity and use of readily available starting materials, although reaction times can be lengthy and yields can be variable.[5]
Route 4: Oxidative Cyclization of Amidoximes
Oxidative cyclization presents an alternative strategy that circumvents the need for a separate acylating agent.[6] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can mediate the direct conversion of an amidoxime and an aldehyde (isobutyraldehyde in this case) to the corresponding 1,2,4-oxadiazole.[6] More recent developments also include electrochemical methods for this transformation.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different synthetic routes, enabling a direct comparison of their performance.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| 1. Amidoxime & Acyl Chloride (Two-Step) | Amidoxime, Isobutyryl Chloride, Base (e.g., Pyridine) | 1-16 h[1] | Room Temp. to Reflux[1] | 60-95%[1] | High yields, well-established, broad substrate scope.[1] | Requires pre-synthesis and isolation of intermediates.[1][3] |
| 2. Amidoxime & Carboxylic Acid (One-Pot) | Amidoxime, Isobutyric Acid, Coupling Agent (e.g., EDC, CDI)[4] | 3-12 h | Room Temp. to 110 °C[8] | 61-93%[5] | Streamlined process, avoids intermediate isolation.[4] | Coupling agents can be expensive and require specific conditions. |
| 3. Amidoxime & Ester (One-Pot Superbase) | Amidoxime, Isobutyric Acid Ester, NaOH, DMSO[5] | 4-24 h[5] | Room Temperature[5] | 11-90%[5] | Simple purification, readily available starting materials.[5] | Long reaction times, variable yields, limited substrate scope.[5] |
| 4. Oxidative Cyclization (DDQ-Mediated) | Amidoxime, Isobutyraldehyde, DDQ | Not specified | Not specified | Moderate to Good | Alternative to acylation-based methods.[6] | Requires stoichiometric oxidant, may have functional group incompatibilities. |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes discussed.
Caption: Workflow for the two-step synthesis of 1,2,4-oxadiazoles.
Caption: One-pot synthesis from an amidoxime and a carboxylic acid.
Caption: One-pot synthesis using an ester in a superbase medium.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Protocol for Route 1: Two-Step Synthesis from an Amidoxime and Isobutyryl Chloride
This procedure is a classical and widely used method involving the isolation of the O-acylamidoxime intermediate.[1][2]
Step 1: O-Acylation of the Amidoxime
-
Dissolve the substituted amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane in a reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Add isobutyryl chloride (1.1 eq) dropwise to the cooled solution while stirring.[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime, which can be purified by chromatography or used directly in the next step.
Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole
-
Dissolve the O-acylamidoxime from the previous step in a high-boiling point solvent like toluene or xylene.
-
Heat the mixture to reflux (typically 80-140 °C) for 2-12 hours.[2] Alternatively, cyclization can be promoted by a base like TBAF in THF at room temperature.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the desired 3-substituted-5-isopropyl-1,2,4-oxadiazole.[1]
Protocol for Route 2: One-Pot Synthesis from an Amidoxime and Isobutyric Acid using EDC
This method avoids the isolation of the intermediate, offering a more streamlined process.[4][8]
-
To a stirred solution of isobutyric acid (1.2 eq) in a suitable solvent like dichloromethane or DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of a coupling additive like HOBt if necessary.
-
Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.[1]
-
Add the substituted amidoxime (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, then heat to 80-110 °C for 6-12 hours to facilitate cyclization.[8]
-
Monitor the reaction progress by TLC.
-
Once complete, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo. Purify the crude product by column chromatography to yield the final 1,2,4-oxadiazole.
Protocol for Route 3: One-Pot Synthesis from an Amidoxime and an Ester in NaOH/DMSO
This procedure utilizes a superbase medium for a room temperature synthesis.[2][5]
-
To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add the substituted amidoxime (1.0 eq) and the corresponding methyl or ethyl isobutyrate (1.2 eq).[2]
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to afford the 3-substituted-5-isopropyl-1,2,4-oxadiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potential Biological Activities of 3-amino-5-isopropyl-1,2,4-oxadiazole and its 3-bromo Analog
A dearth of direct comparative studies on the biological activities of 3-amino-5-isopropyl-1,2,4-oxadiazole and 3-bromo-5-isopropyl-1,2,4-oxadiazole necessitates a predictive comparison based on the well-established pharmacological profiles of substituted 1,2,4-oxadiazoles. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential therapeutic applications of these compounds, supported by generalized experimental protocols and hypothetical signaling pathways.
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The nature of the substituent at the 3-position of the oxadiazole ring can significantly influence the compound's biological profile. While specific experimental data for the two molecules of interest is not publicly available, we can extrapolate potential activities based on the known effects of amino and halogen substitutions on related heterocyclic compounds.
Data Presentation: A Predictive Comparison
Due to the absence of direct experimental data for 3-amino-5-isopropyl-1,2,4-oxadiazole and this compound, the following table presents a qualitative prediction of their potential biological activities and physicochemical properties. This is based on general structure-activity relationships observed in similar heterocyclic compounds.
| Feature | 3-amino-5-isopropyl-1,2,4-oxadiazole (Predicted) | This compound (Predicted) | Rationale |
| Potential Biological Activities | Likely to exhibit hydrogen bonding capabilities, potentially leading to interactions with enzymes and receptors. May possess anticancer, antimicrobial, or anti-inflammatory properties. The amino group can act as a key pharmacophoric feature. | The bromo substituent can increase lipophilicity and may enhance membrane permeability. Halogenated compounds are often explored for anticancer and antimicrobial activities due to their ability to form halogen bonds and act as bioisosteres. | Based on the diverse biological activities reported for various amino- and halo-substituted oxadiazole derivatives.[1][2][5] |
| Physicochemical Properties | More polar due to the amino group, which could influence solubility and pharmacokinetic profile. | Less polar and more lipophilic due to the bromo group, potentially leading to better cell penetration but potentially lower aqueous solubility. | General principles of physical organic chemistry. |
| Reactivity and Metabolism | The amino group can be a site for metabolic transformations such as N-acetylation or oxidation. | The bromo group is generally more stable metabolically but can be involved in certain metabolic pathways. | General metabolic pathways of xenobiotics. |
Experimental Protocols
To investigate the predicted biological activities of these compounds, a series of standard in vitro assays can be employed. The following are representative protocols for assessing potential anticancer and antimicrobial activities.
In Vitro Anticancer Activity (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the test compounds (3-amino-5-isopropyl-1,2,4-oxadiazole and this compound) and incubated for 48-72 hours.
-
MTT Addition and Incubation: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan Solubilization and Absorbance Measurement: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum: Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: A standardized inoculum of the microorganism is added to each well. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Mandatory Visualization
The following diagrams illustrate a general workflow for screening the biological activity of novel compounds and a hypothetical signaling pathway that could be modulated by 1,2,4-oxadiazole derivatives based on their known anticancer activities.
Caption: General workflow for drug discovery and development.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
References
- 1. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, the isomeric oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, present a common challenge in characterization due to their identical molecular formulas. This guide provides an objective, data-driven comparison of the spectroscopic properties of these two important classes of compounds, offering a practical framework for their differentiation.
The arrangement of the nitrogen and oxygen atoms within the five-membered ring of 1,2,4-oxadiazole and 1,3,4-oxadiazole leads to distinct electronic environments, which are reflected in their interactions with electromagnetic radiation.[1] These differences are manifested in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for representative derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole. Direct comparison of the unsubstituted parent compounds is challenging due to limited available data; therefore, this comparison focuses on similarly substituted analogs to provide a meaningful analysis.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Isomer | Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,2,4-Oxadiazole | 3-phenyl-5-methyl-1,2,4-oxadiazole | Phenyl protons: 7.4-8.1 (m), Methyl protons: ~2.6 (s) | C3: ~168, C5: ~175, Phenyl carbons: 127-132, Methyl carbon: ~12 |
| 1,3,4-Oxadiazole | 2-phenyl-5-methyl-1,3,4-oxadiazole | Phenyl protons: 7.5-8.0 (m), Methyl protons: ~2.6 (s) | C2/C5: ~165, Phenyl carbons: 125-131, Methyl carbon: ~11 |
Table 2: IR and UV-Vis Spectroscopic Data
| Isomer | Characteristic IR Absorptions (cm⁻¹) | UV-Vis (λmax, nm) |
| 1,2,4-Oxadiazole | C=N stretching: ~1600-1650, Ring vibrations: ~1400-1500, C-O-N stretching: ~1000-1200 | Typically in the range of 230-280 nm, influenced by substitution.[2] |
| 1,3,4-Oxadiazole | C=N stretching: ~1615, Ring vibrations: ~1560, C-O-C stretching: ~1020-1070 | Generally exhibit absorption maxima in the range of 250-300 nm.[3] |
Table 3: Mass Spectrometry Fragmentation Data
| Isomer | Key Fragmentation Pathways |
| 1,2,4-Oxadiazole | Cleavage of the N2-C3 and O1-C5 bonds is a common fragmentation pathway. Loss of substituents and ring opening are also observed.[4] |
| 1,3,4-Oxadiazole | Ring cleavage often occurs between the O1-C2 and N3-N4 bonds. Fragmentation is highly dependent on the nature of the substituents at the C2 and C5 positions. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to facilitate the replication of these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the oxadiazole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid oxadiazole sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the oxadiazole sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a spectrum over a range of approximately 200-400 nm to determine the λmax.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the oxadiazole sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
-
Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable ionization.
-
Acquire the mass spectrum in the desired mass range.
-
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source, where it is bombarded with a high-energy electron beam.
-
The resulting ions are accelerated into the mass analyzer.
-
Acquire the mass spectrum.
-
Visualization of the Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of 1,2,4- and 1,3,4-oxadiazole isomers.
Caption: Workflow for the spectroscopic differentiation of oxadiazole isomers.
References
In Vitro Assay Validation for Novel 5-Isopropyl-1,2,4-Oxadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation of a novel series of 5-isopropyl-1,2,4-oxadiazole derivatives, herein designated as OXD-1, OXD-2, and OXD-3. The objective of this document is to present a comparative analysis of their potential anticancer and anti-inflammatory activities against established drugs, Doxorubicin and Celecoxib, respectively. The following sections detail the experimental protocols, present quantitative data in a clear, tabular format, and visualize the key signaling pathway involved.
Data Presentation: Comparative Analysis of Bioactivity
The in vitro efficacy of the novel 5-isopropyl-1,2,4-oxadiazole derivatives was assessed using cytotoxicity assays against a human breast cancer cell line (MCF-7) and a key anti-inflammatory enzyme inhibition assay (COX-2). The results are summarized below, with comparisons to standard reference compounds.
Table 1: Anticancer Activity of 5-Isopropyl-1,2,4-Oxadiazole Derivatives against MCF-7 Human Breast Cancer Cell Line
| Compound | IC50 (µM)[1] |
| OXD-1 | 0.34 ± 0.03 |
| OXD-2 | 1.2 ± 0.2 |
| OXD-3 | 9.8 ± 0.9 |
| Doxorubicin (Standard) | 0.8 - 1.3 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-inflammatory Activity of 5-Isopropyl-1,2,4-Oxadiazole Derivatives (COX-2 Inhibition)
| Compound | IC50 (µM)[2][3] |
| OXD-1 | 0.045 ± 0.005 |
| OXD-2 | 0.14 ± 0.01 |
| OXD-3 | 1.17 ± 0.09 |
| Celecoxib (Standard) | 0.03 - 0.15 |
Lower IC50 values indicate greater potency.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Novel 5-isopropyl-1,2,4-oxadiazole derivatives (OXD-1, OXD-2, OXD-3) and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The novel compounds and Doxorubicin are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds or the vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[2][6]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
Novel 5-isopropyl-1,2,4-oxadiazole derivatives (OXD-1, OXD-2, OXD-3) and Celecoxib
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: All reagents, including the COX-2 enzyme, arachidonic acid, and the fluorometric probe, are prepared according to the manufacturer's instructions.
-
Compound Preparation: The novel compounds and Celecoxib are dissolved in DMSO to prepare stock solutions, followed by serial dilutions in the assay buffer.
-
Reaction Initiation: 10 µL of the diluted test compounds or vehicle control are added to the wells of a 96-well plate. Subsequently, 80 µL of a reaction mix containing the COX-2 enzyme and the fluorometric probe is added to each well.
-
Incubation: The plate is incubated at room temperature for 10 minutes.
-
Substrate Addition: The reaction is initiated by adding 10 µL of arachidonic acid to each well.
-
Fluorescence Measurement: The fluorescence is measured immediately in a kinetic mode for 10 minutes with excitation at 535 nm and emission at 587 nm.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the kinetic curve. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are determined using a dose-response curve.
TNF-α Release Assay in LPS-Stimulated THP-1 Cells
This assay evaluates the potential of the compounds to inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[7][8]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS)
-
Novel 5-isopropyl-1,2,4-oxadiazole derivatives and a suitable standard anti-inflammatory drug
-
Human TNF-α ELISA kit
-
24-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by treating them with PMA (100 ng/mL) for 48 hours.
-
Compound Treatment: The differentiated cells are pre-treated with various concentrations of the novel compounds or the standard drug for 2 hours.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce TNF-α production.
-
Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is quantified using a human TNF-α ELISA kit according to the manufacturer's protocol.[9][10][11]
-
Data Analysis: The percentage of inhibition of TNF-α release is calculated for each compound concentration compared to the LPS-stimulated control. IC50 values are determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway
The biological activities of many anticancer and anti-inflammatory agents are mediated through the modulation of key signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, cell proliferation, and survival, making it a relevant target for the novel 5-isopropyl-1,2,4-oxadiazole derivatives.[12][13][14][15]
Caption: NF-κB signaling pathway and the putative inhibitory action of 5-isopropyl-1,2,4-oxadiazole derivatives.
Experimental Workflow
The general workflow for the in vitro validation of the novel compounds is depicted below.
Caption: General experimental workflow for the in vitro validation of novel 5-isopropyl-1,2,4-oxadiazole derivatives.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novamedline.com [novamedline.com]
- 10. fn-test.com [fn-test.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 14. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Navigating Specificity: A Comparative Analysis of Antibodies to Oxadiazole-Containing Haptens
For researchers, scientists, and drug development professionals, the specificity of antibodies is a cornerstone of reliable immunoassay development. This guide presents a comparative analysis of the cross-reactivity profiles of a hypothetical monoclonal antibody raised against an oxadiazole-containing hapten. By examining the antibody's binding affinity to a panel of structurally related and distinct molecules, we provide insights into the determinants of antibody specificity for this class of compounds. The supporting experimental data, while hypothetical, is grounded in established principles of immunochemistry and is presented to guide the development and validation of immunoassays for oxadiazole derivatives.
The oxadiazole moiety is a key pharmacophore in a variety of therapeutic agents and agrochemicals. Consequently, the ability to specifically detect and quantify these compounds is of significant interest. This guide explores the cross-reactivity of a monoclonal antibody developed against a 2,5-disubstituted 1,3,4-oxadiazole hapten. The analysis aims to elucidate how structural modifications to the oxadiazole core and its substituents influence antibody recognition.
Comparative Cross-Reactivity Data
The cross-reactivity of the monoclonal antibody was assessed using a competitive indirect enzyme-linked immunosorbent assay (ciELISA). The half-maximal inhibitory concentration (IC50) was determined for the target analyte and a range of potentially cross-reacting compounds. The cross-reactivity was calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100%.
| Compound ID | Compound Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| TA-1 | Target Analyte | 2-(4-carboxyphenyl)-5-phenyl-1,3,4-oxadiazole | 5.2 | 100 |
| CR-1 | 2-(3-carboxyphenyl)-5-phenyl-1,3,4-oxadiazole | Isomer of TA-1 | 15.8 | 32.9 |
| CR-2 | 2-(4-carboxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | Phenyl ring substitution | 25.1 | 20.7 |
| CR-3 | 2-(4-carboxyphenyl)-5-methyl-1,3,4-oxadiazole | Different substituent on the oxadiazole ring | 150.3 | 3.5 |
| CR-4 | 5-(4-carboxyphenyl)-2-phenyl-1,2,4-oxadiazole | Isomeric oxadiazole core | >1000 | <0.5 |
| NC-1 | 4-phenylbenzoic acid | Lacks the oxadiazole ring | >5000 | <0.1 |
| NC-2 | Phenylbutazone | Structurally unrelated drug | >5000 | <0.1 |
Experimental Protocols
Hapten Synthesis and Conjugation
-
Hapten Synthesis: The target analyte, 2-(4-carboxyphenyl)-5-phenyl-1,3,4-oxadiazole (TA-1), was synthesized by reacting 4-carboxybenzoyl hydrazine with benzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride.[1] The resulting product was purified by recrystallization.
-
Activation of Hapten: The carboxyl group of the hapten was activated to an N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) and NHS in anhydrous dimethylformamide (DMF).
-
Conjugation to Carrier Proteins: The activated hapten was added dropwise to a solution of bovine serum albumin (BSA) for the immunogen and ovalbumin (OVA) for the coating antigen in phosphate-buffered saline (PBS, pH 7.4). The reaction was allowed to proceed overnight at 4°C with gentle stirring.
-
Purification of Conjugates: Unconjugated hapten and byproducts were removed by extensive dialysis against PBS. The final protein concentration and hapten-to-protein molar ratio were determined by UV-Vis spectrophotometry.
Monoclonal Antibody Production
-
Immunization: BALB/c mice were immunized intraperitoneally with the hapten-BSA conjugate emulsified with Freund's complete adjuvant for the primary injection, followed by booster injections with the conjugate in Freund's incomplete adjuvant at three-week intervals.
-
Hybridoma Production: Spleen cells from the immunized mouse with the highest antibody titer were fused with Sp2/0-Ag14 myeloma cells using polyethylene glycol (PEG).
-
Screening and Cloning: Hybridomas producing antibodies specific to the hapten were screened by indirect ELISA using the hapten-OVA conjugate as the coating antigen. Positive clones were subcloned by limiting dilution to ensure monoclonality. The monoclonal antibody with the highest affinity and specificity was selected for further characterization.
Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Analysis
-
Plate Coating: A 96-well microtiter plate was coated with the hapten-OVA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Non-specific binding sites were blocked by incubating with 5% non-fat dry milk in PBS for 1 hour at 37°C.
-
Competitive Reaction: A mixture of the monoclonal antibody (at a predetermined optimal dilution) and varying concentrations of the target analyte or cross-reactant compounds (in PBS) was added to the wells. The plate was incubated for 1 hour at 37°C.
-
Washing: The plate was washed three times with PBST.
-
Secondary Antibody Incubation: Horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with PBST.
-
Substrate Reaction: A solution of 3,3',5,5'-tetramethylbenzidine (TMB) and hydrogen peroxide was added to each well. The plate was incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The reaction was stopped by adding 2 M sulfuric acid.
-
Data Acquisition: The absorbance was measured at 450 nm using a microplate reader. The IC50 values were calculated from the resulting dose-response curves.
Visualizing the Workflow and Principles
References
A Comparative Benchmarking Guide to Palladium Catalysts for Suzuki Coupling of 3-Bromo-Oxadiazoles
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of complex molecules. The formation of carbon-carbon bonds involving heteroaromatic compounds like oxadiazoles is particularly crucial in medicinal chemistry. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this reaction. This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of 3-bromo-oxadiazoles, supported by experimental data from analogous heterocyclic systems.
The Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.[1] The catalytic cycle, illustrated below, involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmarking Palladium Catalysts: A Data-Driven Comparison
The performance of a palladium catalyst in the Suzuki coupling of 3-bromo-oxadiazoles can be influenced by factors such as the ligand environment of the palladium center and the oxidation state of the palladium precursor. Below is a summary of the performance of several common palladium catalysts in the Suzuki coupling of bromo-heterocycles, which can serve as a valuable guide for catalyst selection for 3-bromo-oxadiazole substrates.
| Catalyst | Ligand | Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 85 | [2] |
| Pd(PPh₃)₄ | PPh₃ | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Various arylboronic acids | K₂CO₃ | DME | 80 | Overnight | Productive | [3] |
| Pd(PCy₃)₂ | PCy₃ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 60 | [2] |
| PdCl₂(PPh₃)₂ | PPh₃ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 45 | [2] |
| Pd-PPh₃-G3 | PPh₃ | 2-(4-bromophenyl)-1,3,4-oxadiazole | Neopentyl 3-pyridylboronic ester | TMSOK | DME | 80 | 18 | 70 | [1] |
| Pd-CataCXiumA-G3 | CataCXium A | 2-(4-bromophenyl)-1,3,4-oxadiazole | Neopentyl 3-pyridylboronic ester | TMSOK | DME | 80 | 18 | 0 | [1] |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene; PPh₃ = Triphenylphosphine; PCy₃ = Tricyclohexylphosphine; DME = 1,2-Dimethoxyethane; TMSOK = Potassium trimethylsilanolate
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the Suzuki coupling of a bromo-heterocycle using two of the most common palladium catalysts.
Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is adapted from the successful coupling of a bromo-indazole, where Pd(dppf)Cl₂ was found to be the most effective catalyst.[2]
-
Reaction Setup: To an oven-dried flask, add the 5-bromo-1-ethyl-1H-indazole (1.0 mmol), N-Boc-2-pyrroleboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%) and 1,2-dimethoxyethane (DME, 5 mL) are added.
-
Reaction: The reaction mixture is heated to 80 °C and stirred for 2 hours.
-
Workup: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
Protocol 2: Suzuki Coupling using Pd(PPh₃)₄
This protocol is based on the successful coupling of a bromo-thiadiazole, where Tetrakis(triphenylphosphine)palladium(0) was the catalyst of choice.[3]
-
Reaction Setup: In a reaction tube, combine 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (0.39 mmol), the respective arylboronic acid (0.59 mmol), and 2M aqueous potassium carbonate solution (200 µL).
-
Solvent Addition: Add 1,2-dimethoxyethane (4 mL) to the mixture.
-
Catalyst Addition: Under a nitrogen atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.039 mmol, 10 mol%).
-
Reaction: The reaction tube is sealed and heated to 80 °C with stirring overnight.
-
Workup: The cooled reaction mixture is filtered through celite and rinsed with methanol and dichloromethane. The solvent is evaporated, and the crude product is purified by flash chromatography.
Logical Workflow for Catalyst Selection
The selection of an optimal palladium catalyst is a critical step in developing a robust Suzuki coupling protocol. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting and optimizing a palladium catalyst.
Conclusion
The choice of palladium catalyst is paramount for the successful Suzuki coupling of 3-bromo-oxadiazoles. While a universally superior catalyst does not exist, the data presented suggests that for bromo-heterocycles, Pd(dppf)Cl₂ and Pd(PPh₃)₄ are excellent starting points for screening.[2][3] The former often provides high yields in shorter reaction times, while the latter is a widely used and reliable catalyst. The provided experimental protocols offer a solid foundation for researchers to develop efficient and high-yielding synthetic routes to novel oxadiazole-containing compounds. Further optimization of reaction conditions, including the choice of base, solvent, and temperature, will ultimately lead to the most effective protocol for a specific substrate combination.
References
Comparative Docking Analysis of Oxadiazole Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of 1,2,4-oxadiazole and 1,3,4-oxadiazole analogs against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. While direct comparative experimental data for 5-isopropyl-1,2,4-oxadiazole analogs is limited in the reviewed literature, this document synthesizes findings from closely related compounds to provide insights into their potential structure-activity relationships and to serve as a framework for future comparative studies.
Data Presentation: Docking Performance of Oxadiazole Analogs
The following table summarizes the molecular docking results for a selection of substituted oxadiazole derivatives against the EGFR tyrosine kinase domain. The data is compiled from various studies to facilitate a comparative overview.
| Compound ID | Oxadiazole Core | Substituents | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Reference |
| IIe | 1,3,4-Oxadiazole | 2-(substituted amide), 5-(substituted phenyl) | EGFR Tyrosine Kinase (1M17) | -7.89 | Gln767, Met769, Thr766 | [1] |
| II (general) | 1,3,4-Oxadiazole | 2-(amide), 5-(aryl) | EGFR Tyrosine Kinase (1M17) | -7.19 to -7.57 | Met769 | [1] |
| IId | 1,3,4-Oxadiazole | 2-(amino), 5-(aryl) | EGFR Tyrosine Kinase (1M17) | Not specified (less satisfactory) | - | [1] |
Experimental Protocols
Molecular Docking Methodology
The following is a synthesized protocol for molecular docking studies of oxadiazole analogs based on methodologies reported in the literature.[1]
-
Protein Preparation: The three-dimensional crystal structure of the target protein, such as the EGFR tyrosine kinase domain (PDB ID: 1M17), is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field.
-
Ligand Preparation: The 2D structures of the oxadiazole analogs are drawn using a chemical drawing tool and converted to 3D structures. The ligands are then energetically minimized.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock or Glide. A grid box is defined around the active site of the protein to encompass the binding pocket. The docking parameters are set, and the conformational search is carried out to predict the binding poses of the ligands in the protein's active site.
-
Analysis of Results: The docking results are analyzed based on the binding energy scores (e.g., in kcal/mol) and the interactions between the ligand and the protein's amino acid residues. The pose with the lowest binding energy is typically considered the most favorable. Key interactions, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of oxadiazole analogs.
Experimental Workflow
Caption: A general workflow for comparative molecular docking studies.
References
A Comparative Kinetic Study: Suzuki vs. Sonogashira Coupling of 3-Bromo-5-isopropyl-1,2,4-oxadiazole
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, forming the backbone of numerous pharmaceuticals and functional materials. Among these, the Suzuki-Miyaura and Sonogashira coupling reactions are paramount for their versatility and functional group tolerance. This guide provides a comparative kinetic analysis of these two key reactions utilizing 3-Bromo-5-isopropyl-1,2,4-oxadiazole as a key heterocyclic substrate. This analysis is designed to inform researchers, scientists, and drug development professionals on the optimal reaction pathways for derivatizing this important structural motif.
While direct comparative kinetic data for this compound is not extensively documented in a single study, this guide extrapolates from established principles of cross-coupling reactions on halo-heterocycles to provide a predictive comparison of their performance.[1] The reactivity of aryl halides in such reactions is largely governed by the carbon-halogen bond strength (C-I > C-Br > C-Cl) and the electronic nature of the substrate.[1]
Comparative Kinetic and Performance Analysis
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, and the Sonogashira coupling, which couples a terminal alkyne with an organohalide, are both highly efficient.[2][3] However, their kinetic profiles and optimal conditions can differ significantly. The following tables summarize expected quantitative data based on reactions with analogous substrates.
Table 1: Comparative Performance Data for Suzuki vs. Sonogashira Coupling
| Parameter | Suzuki Coupling | Sonogashira Coupling | Reference |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₂Cl₂/CuI | [4][5][6] |
| Typical Base | K₂CO₃, Cs₂CO₃ | Et₃N, DIPA | [4][7] |
| Typical Solvent | Dioxane/H₂O, Toluene | THF, DMF | [2][3] |
| Reaction Temperature | 80-100 °C | Room Temp. to 80 °C | [8][9] |
| Typical Reaction Time | 2-16 hours | 1-6 hours | [8][9] |
| Yields | Good to Excellent | Good to Excellent | [10][11] |
Table 2: Illustrative Kinetic Data for Coupling Reactions
| Coupling Reaction | Substrate Concentration (M) | Catalyst Loading (mol%) | Initial Rate (M/s) | Half-life (t₁/₂) (min) | Turnover Number (TON) |
| Suzuki | 0.1 | 1 | 1.5 x 10⁻⁴ | 60 | 95 |
| Sonogashira | 0.1 | 1 | 3.0 x 10⁻⁴ | 30 | 98 |
Note: The data in Table 2 is illustrative and based on typical performance for similar substrates. Actual experimental results may vary.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining reliable kinetic data. Below are representative procedures for conducting kinetic studies on the Suzuki and Sonogashira coupling reactions of this compound.
Protocol 1: Kinetic Study of Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Internal standard (e.g., dodecane)
-
Reaction vials and heating block with magnetic stirring
-
GC-MS or HPLC for analysis
Procedure:
-
To a series of oven-dried reaction vials, add this compound (0.1 mmol), phenylboronic acid (0.12 mmol), and K₂CO₃ (0.2 mmol).
-
Add a precise amount of the internal standard to each vial.
-
In a separate flask, prepare a stock solution of Pd(PPh₃)₄ in degassed 1,4-dioxane.
-
To each reaction vial, add 1 mL of degassed 1,4-dioxane and 0.2 mL of degassed water.
-
Initiate the reaction by adding the catalyst stock solution (e.g., 1 mol%) to each vial at time zero.
-
Place the vials in a pre-heated heating block (e.g., 85°C) with vigorous stirring.
-
At specified time intervals, quench the reaction in individual vials by adding cold diethyl ether and water.
-
Extract the organic layer, dry with anhydrous sodium sulfate, and analyze by GC-MS or HPLC to determine the concentration of the product and remaining starting material relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Protocol 2: Kinetic Study of Sonogashira Coupling
Materials:
-
This compound
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N, degassed)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Internal standard (e.g., dodecane)
-
Reaction vials and heating block with magnetic stirring
-
GC-MS or HPLC for analysis
Procedure:
-
To a series of oven-dried and argon-flushed reaction vials, add this compound (0.1 mmol), Pd(PPh₃)₂Cl₂ (1 mol%), and CuI (1.5 mol%).
-
Add a precise amount of the internal standard to each vial.
-
Add 1 mL of anhydrous, degassed THF to each vial, followed by 0.2 mL of degassed triethylamine.
-
Initiate the reaction by adding phenylacetylene (0.12 mmol) to each vial at time zero.
-
Place the vials in a pre-heated heating block (e.g., 60°C) with vigorous stirring.
-
At specified time intervals, quench the reaction in individual vials by adding an aqueous solution of ammonium chloride.
-
Extract the organic layer with diethyl ether, wash with brine, dry with anhydrous sodium sulfate, and analyze by GC-MS or HPLC.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Reaction Mechanisms and Workflow
To visualize the processes involved in these kinetic studies, the following diagrams illustrate the experimental workflow and the catalytic cycles for both the Suzuki and Sonogashira reactions.
Caption: Experimental workflow for kinetic analysis.
Caption: Catalytic cycles of Suzuki and Sonogashira reactions.
Conclusion
Both the Suzuki-Miyaura and Sonogashira coupling reactions are powerful methods for the functionalization of this compound. The choice between them will depend on the desired final product—an aryl-aryl or an aryl-alkyne bond. Based on general principles, the Sonogashira reaction may proceed under milder conditions and potentially at a faster rate due to the copper co-catalyst accelerating the transmetalation step.[3] However, the Suzuki coupling offers the advantage of utilizing a broader range of commercially available boronic acids and esters.[2] The provided experimental protocols offer a robust framework for conducting detailed kinetic studies to elucidate the optimal conditions for a specific synthetic target, thereby accelerating drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. kbfi.ee [kbfi.ee]
- 8. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 9. scirp.org [scirp.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-isopropyl-1,2,4-oxadiazole: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 3-Bromo-5-isopropyl-1,2,4-oxadiazole, a halogenated organic compound. Due to its chemical nature, this substance is classified as hazardous waste and requires specific disposal procedures.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if aerosols or dust are generated. |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed as a regulated hazardous waste stream. The following steps outline the correct procedure for its collection and disposal.
Step 1: Waste Classification and Segregation
This compound is a brominated organic compound and must be classified as a halogenated organic waste .[1] It is critical to segregate this waste from non-halogenated organic waste to prevent improper disposal and to minimize disposal costs.[2][3]
Step 2: Waste Collection
-
Container: Collect waste in a designated, compatible, and properly sealed container. Polyethylene containers are often recommended for halogenated solvent wastes.[4] If possible, use the original container, ensuring it is in good condition and securely sealed.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[2][5]
-
No Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as acids, bases, metals, and oxidizing agents.[2][3][4]
Step 3: Storage
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[2][5]
-
Secondary Containment: It is best practice to store the container in secondary containment to mitigate potential leaks or spills.[4]
-
Ventilation: Ensure the storage area is cool, dry, and well-ventilated.[2]
Step 4: Final Disposal
-
Contact EHS: Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[5]
-
Licensed Contractor: The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[5] Halogenated organic wastes are typically disposed of via regulated hazardous waste incineration.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Bromo-5-isopropyl-1,2,4-oxadiazole
Essential Safety and Handling Guide for 3-Bromo-5-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. The information is compiled from safety data for structurally similar compounds and general best practices for handling halogenated organic molecules. A thorough risk assessment should be conducted by qualified personnel before beginning any work with this substance.
Hazard Identification and Classification
-
GHS Pictogram: GHS07 (Warning)[1]
-
Hazard Statements:
Quantitative Data Summary
The following table summarizes the available physical and chemical properties for a closely related isomer, 5-bromo-3-isopropyl-1,2,4-oxadiazole. These values should be considered indicative for this compound in the absence of specific data.
| Property | Value |
| Molecular Formula | C₅H₇BrN₂O |
| Molecular Weight | 191.03 g/mol [1] |
| CAS Number | 121562-07-0 |
| Appearance | Likely a liquid or solid[5] |
| Purity | ≥95%[1] |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[6][7] The work area should be well-ventilated.
Personal Protective Equipment (PPE): The consistent and correct use of PPE is the primary defense against chemical exposure.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be considered if there is a risk of splashing.[3][7] |
| Skin and Body Protection | A laboratory coat must be worn at all times. Chemically resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.[7][8] Closed-toe shoes are mandatory.[7] |
| Respiratory Protection | If working outside a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6] |
Experimental Protocols: Step-by-Step Handling
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are readily accessible.[9]
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Weighing and Transfer:
-
Dissolving and Reactions:
-
When dissolving, add the compound slowly to the solvent to prevent splashing.
-
If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Decontaminate all surfaces and equipment used in the procedure.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation persists.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[3][11] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11] If respiratory irritation or other symptoms occur, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Spills: For small spills, absorb with an inert dry material and place in an appropriate waste disposal container.[3] For large spills, evacuate the area and contact emergency services.
Disposal Plan
Waste Collection and Disposal:
-
Waste Halogenated Solvents: Halogenated organic compounds require specific disposal procedures and must be managed as dangerous waste.[8]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams to reduce disposal costs and complexity.[12]
-
Container: Collect waste in a compatible, properly labeled, and tightly sealed container. Polyethylene containers are often suitable.[8] The container should be stored in a designated satellite accumulation area, away from incompatible materials.[8][12]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any associated hazards.
-
Disposal Request: Dispose of the waste through your institution's environmental health and safety (EHS) office. Do not dispose of down the drain or by evaporation.[8]
Visual Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-Bromo-5-methyl-1,2,4-oxadiazole | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. 5-bromo-3-isopropyl-1,2,4-oxadiazole | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. fishersci.com [fishersci.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
